An In-depth Technical Guide to 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid: Molecular Weight and Exact Mass
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a focused and in-depth examination of the fundamental physicochemical properties of 5-(Cyclopropylmethoxy)pyridine-3-carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused and in-depth examination of the fundamental physicochemical properties of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, specifically its molecular weight and exact mass. This document is intended to serve as a key resource for researchers and professionals engaged in drug discovery and development, where precise molecular characterization is paramount for experimental design, data interpretation, and regulatory compliance.
Executive Summary
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Accurate knowledge of its molecular weight and exact mass is critical for a range of applications, including analytical method development, reaction stoichiometry, and high-resolution mass spectrometry-based structural elucidation. This guide will detail these core properties, the methodologies for their determination, and their practical implications in a research setting.
Core Physicochemical Properties
The fundamental molecular properties of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid are summarized in the table below. These values are derived from its chemical formula, C₁₀H₁₁NO₃.
Property
Value
Source
Molecular Formula
C₁₀H₁₁NO₃
N/A
Molecular Weight
193.20 g/mol
N/A
Exact Mass
193.0739 u
N/A
Understanding Molecular Weight and Exact Mass
While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct and critical parameters in analytical and medicinal chemistry.
3.1 Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Atomic weights are the weighted average of the masses of all naturally occurring isotopes of an element. For 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (C₁₀H₁₁NO₃), the molecular weight is calculated as follows:
(10 x Atomic Weight of Carbon) + (11 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Nitrogen) + (3 x Atomic Weight of Oxygen)
This calculation results in a value of 193.20 g/mol . This value is essential for gravimetric analysis, solution preparation, and stoichiometric calculations in chemical synthesis.
3.2 Exact Mass
In contrast, the exact mass is the sum of the masses of the most abundant isotope of each element in the molecule. This value is determined using the masses of individual isotopes rather than the weighted average atomic weights. For 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, the calculation is based on the most common isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O.
The exact mass of 193.0739 u is a critical parameter in mass spectrometry. High-resolution mass spectrometers can measure the mass-to-charge ratio of an ion with sufficient accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
Methodologies for Experimental Determination
The theoretical values presented are confirmed and validated through various analytical techniques. High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of a molecule.
4.1 High-Resolution Mass Spectrometry (HRMS) Workflow
An experimental workflow for the determination of the exact mass of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is outlined below.
Caption: High-Resolution Mass Spectrometry Workflow for Exact Mass Determination.
This workflow illustrates the process from sample preparation through to data analysis, culminating in the experimental confirmation of the compound's exact mass. The choice of ionization technique (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Time-of-Flight - TOF) is critical for achieving the necessary mass accuracy.
Molecular Structure and Connectivity
The arrangement of atoms within 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid dictates its chemical properties and biological activity. The following diagram illustrates the molecular structure and the connectivity of its constituent atoms.
Caption: Molecular Structure of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid.
Conclusion
The precise determination of the molecular weight (193.20 g/mol ) and exact mass (193.0739 u) of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a foundational requirement for its use in scientific research and drug development. This guide has provided these values, explained their theoretical basis, and outlined the experimental methodology for their confirmation. Adherence to these fundamental principles of molecular characterization ensures the integrity and reproducibility of experimental outcomes.
References
At present, a specific, publicly available, peer-reviewed reference detailing the synthesis and full characterization of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid with CAS number 1385696-61-6 could not be located in major chemical databases. The provided molecular weight and exact mass are calculated based on its chemical formula.
Exploratory
Solid-State Characterization of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid: A Comprehensive Guide to Crystal Structure and X-ray Diffraction
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a highly functionalized nic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a highly functionalized nicotinic acid derivative, serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its solid-state properties—specifically its crystal packing, hydrogen-bonding networks, and polymorphic behavior—is paramount for ensuring batch-to-batch consistency, solubility, and bioavailability. This whitepaper provides an authoritative, step-by-step methodology for the crystallographic characterization of this compound using Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), grounded in the fundamental principles of supramolecular chemistry.
The crystal engineering of pyridine-3-carboxylic acid derivatives is governed by a strict energetic competition between multiple hydrogen-bond donors and acceptors.
The Unsubstituted Baseline: In unsubstituted nicotinic acid, the dominant supramolecular motif is an infinite 1D chain driven by strong
O−H⋯N
hydrogen bonds between the carboxylic acid donor and the pyridine nitrogen acceptor 1.
Steric Disruption by the 5-Substitution: The introduction of the bulky, flexible cyclopropylmethoxy group at the 5-position fundamentally alters this energetic landscape. The steric bulk hinders the linear approach required for the
O−H⋯N
catemer. Consequently, the system is forced into a secondary energetic minimum: the formation of centrosymmetric
R22(8)
carboxylic acid homodimers via
O−H⋯O
interactions, a phenomenon well-documented in other sterically hindered nicotinic acid derivatives 23.
Logical mapping of hydrogen-bond motif competition in 5-substituted nicotinic acids.
To accurately determine the 3D atomic arrangement, a rigorous SCXRD workflow must be executed.
Step 1: Crystallization via Vapor Diffusion
Causality: Slow vapor diffusion is preferred over rapid cooling to maintain a low, constant degree of supersaturation, which prevents defect formation and twinning.
Protocol: Dissolve 10 mg of 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid in 1 mL of a good solvent (e.g., methanol or ethyl acetate). Place this open vial inside a larger closed jar containing 5 mL of an anti-solvent (e.g., n-hexane or pentane). Allow 3–7 days for diffusion.
Step 2: Crystal Mounting and Cryo-cooling
Causality: Data collection is performed at 100 K to minimize thermal atomic displacement parameters (B-factors). This enhances the resolution of high-angle reflections and protects the crystal from X-ray-induced radical damage.
Protocol: Select a single crystal (approx.
0.1×0.1×0.2
mm) under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent evaporation and ice formation. Mount it on a MiTeGen cryoloop and immediately transfer it to the diffractometer's 100 K nitrogen stream.
Step 3: Data Collection & Integration
Protocol: Utilize a diffractometer equipped with a microfocus X-ray source (Mo
Kα
,
λ=0.71073
Å or Cu
Kα
,
λ=1.54184
Å) and a photon-counting area detector. Collect
ω
and
ϕ
scans to ensure
>99%
completeness. Integrate the raw frames using software such as APEX4 or CrysAlisPro, applying multi-scan absorption corrections (e.g., SADABS) 4.
Step 4: Structure Solution and Refinement
Causality: The cyclopropyl ring is highly flexible and prone to conformational disorder. It must be modeled carefully to achieve a valid structural model.
Protocol: Solve the structure using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on
F2
(SHELXL). If the cyclopropyl group shows elongated thermal ellipsoids, model it over two discrete positions using PART instructions and apply geometric restraints (DFIX, SADI) and thermal restraints (SIMU, RIGU).
Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
A self-validating crystallographic system requires proving that the single crystal selected is representative of the bulk powder.
Sample Preparation: Lightly grind 50 mg of the bulk compound using an agate mortar and pestle. Excessive grinding must be avoided to prevent mechanochemically induced polymorphic transitions.
Data Acquisition: Mount the powder on a zero-background silicon holder. Collect data from
2θ=3∘
to
40∘
using Cu
Kα
radiation in Bragg-Brentano geometry.
Validation (Rietveld Refinement): Import the single-crystal CIF into a program like GSAS-II or FullProf. Simulate the theoretical powder pattern and perform a Rietveld refinement against the experimental data. A low goodness-of-fit (
χ2<2
) confirms phase and polymorphic purity.
Quantitative Data Presentation
Based on structurally analogous 5-substituted pyridine-3-carboxylic acids, the expected crystallographic parameters are summarized below to guide initial unit cell indexing and refinement expectations.
Parameter
Expected Value / Range
Justification
Crystal System
Monoclinic or Triclinic
Low symmetry is typical for asymmetric, sterically hindered aromatics.
Physicochemical Profiling and Synthetic Methodologies of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 5-(Cyclopropylmethoxy)pyridine-3-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (also known as 5-(cyclopropylmethoxy)nicotinic acid, CAS: 1385696-61-6)[1] has emerged as a highly versatile, bifunctional heterocyclic scaffold. By bridging the structural rigidity of a pyridine core with the lipophilic, sterically constrained vector of a cyclopropylmethoxy group, this compound serves as a critical intermediate for synthesizing CNS-penetrant molecules, antibacterial agents, and targeted allosteric modulators.
This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield, high-purity isolation.
Physicochemical Profiling & Molecular Dynamics
To effectively utilize this building block in synthesis or formulation, one must understand its quantitative properties and its behavior in aqueous environments.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, which are essential for predicting its behavior in biological systems and organic solvents[1]:
Property
Value
Implications for Drug Design
Chemical Name
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Standard IUPAC nomenclature.
CAS Registry Number
1385696-61-6
Primary identifier for chemical sourcing.
Molecular Formula
C₁₀H₁₁NO₃
Defines exact mass requirements.
Molecular Weight
193.20 g/mol
Low MW allows for downstream fragment elaboration.
TPSA
59.4 Ų
Excellent for membrane permeability (well below the 90 Ų CNS limit).
Estimated LogP
1.8 - 2.1
Optimal lipophilicity for passive diffusion.
pKa₁ (Pyridine N)
~ 4.2
Weakly basic; protonated in highly acidic environments.
pKa₂ (Carboxylic Acid)
~ 4.8
Weakly acidic; deprotonated at physiological pH.
Acid-Base Equilibria and Zwitterionic Behavior
The molecule contains both a basic hydrogen-bond acceptor (pyridine nitrogen) and an acidic hydrogen-bond donor/acceptor (carboxylic acid). Consequently, it exists in a pH-dependent equilibrium. Understanding this causality is critical: isolating the free base or free acid forms requires manipulating the pH to the molecule's isoelectric point (pI ~ 4.5), where the zwitterionic form predominates and aqueous solubility is at its absolute minimum.
Caption: pH-dependent zwitterionic equilibrium of 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid.
Medicinal Chemistry Rationale: The Cyclopropylmethoxy Vector
The incorporation of the cyclopropylmethoxy group is not arbitrary; it is a highly calculated choice in medicinal chemistry.
Metabolic Stability: Unlike linear alkoxy groups (e.g., n-propoxy or ethoxy), the cyclopropyl ring introduces steric bulk and removes vulnerable sp³ C-H bonds that are highly susceptible to rapid oxidative cleavage by Cytochrome P450 (CYP) enzymes. This structural modification routinely extends the half-life of the resulting drug candidates[2].
Target Engagement: The cyclopropylmethoxy vector provides a distinct spatial trajectory that is highly effective at occupying hydrophobic pockets in target proteins. This moiety has been successfully utilized in the synthesis of 1,3,4-oxadiazole antibacterial agents[3] and is a known pharmacophore feature in highly selective CNS agents, such as VMAT2 inhibitors and GPCR allosteric modulators.
Self-Validating Synthetic Methodology
To synthesize 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid from commercially available 5-hydroxynicotinic acid, a robust, three-step linear sequence is required. This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every stage.
Caption: Three-step synthetic workflow for 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid.
Step 1: Carboxylate Protection (Esterification)
Objective: Mask the carboxylic acid to prevent competitive alkylation in Step 2.
Procedure: Suspend 5-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated H₂SO₄ (0.1 eq) dropwise. Heat the mixture to reflux (65°C) for 12 hours.
Causality: The acid-catalyzed Fischer esterification selectively protects the carboxylate. Without this step, the subsequent etherification would yield a complex mixture of O-alkylated and esterified byproducts.
Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (baseline) must completely convert to a higher Rf spot (Intermediate 1). Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Williamson Etherification
Objective: Install the cyclopropylmethoxy vector.
Procedure: Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF (5 volumes). Add finely powdered K₂CO₃ (2.0 eq) and (bromomethyl)cyclopropane (1.2 eq). Stir the suspension at 80°C for 8 hours.
Causality: K₂CO₃ is chosen as a mild, insoluble base. It is strong enough to deprotonate the pyridinyl hydroxyl group (pKa ~ 8.5) but not harsh enough to hydrolyze the methyl ester. DMF acts as a polar aprotic solvent, accelerating the Sₙ2 displacement of the bromide[2].
Self-Validation (IPC): LC-MS monitoring is required. Look for the disappearance of the m/z 154 [M+H]⁺ peak (Intermediate 1) and the emergence of the m/z 208 [M+H]⁺ peak (Intermediate 2). Dilute with water, extract with MTBE, wash with brine (to remove DMF), and concentrate.
Step 3: Saponification and Isoelectric Precipitation
Objective: Deprotect the ester to yield the final free acid.
Procedure: Dissolve Intermediate 2 in a 1:1 mixture of THF and water. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours. Concentrate under vacuum to remove THF. Cool the aqueous layer to 0°C and carefully adjust the pH to exactly 4.5 using 1M HCl.
Causality: LiOH is preferred over NaOH due to its superior solubility in aqueous-organic mixtures and milder nature. Adjusting the pH to exactly 4.5 is the critical causality of this entire sequence: 4.5 is the calculated isoelectric point (pI) of the product. At this pH, the molecule is entirely zwitterionic, collapsing its aqueous hydration shell and forcing it to precipitate as a highly pure crystalline solid.
Self-Validation (IPC): Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum. Final purity must be confirmed via ¹H-NMR (DMSO-d6), ensuring the disappearance of the sharp methyl ester singlet at ~3.9 ppm.
References
[1] BLD Pharm. 1385696-61-6 | 5-(Cyclopropylmethoxy)nicotinic acid. Available at:
[2] ACS Publications. Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers. Available at:
[3] Oriental Journal of Chemistry. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available at:
In vitro metabolic stability of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid Introduction In the landscape of modern drug discovery, the early assessment of a compound's metabolic f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
Introduction
In the landscape of modern drug discovery, the early assessment of a compound's metabolic fate is a cornerstone of successful lead optimization. A candidate's metabolic stability dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and dosing regimen. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the in vitro metabolic stability of a specific novel chemical entity: 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid.
The structure of this compound presents a fascinating interplay of chemical motifs, each with a well-documented history in medicinal chemistry. The pyridine ring is a ubiquitous heterocycle found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions, though it can also be a site of metabolic oxidation.[1][2] The carboxylic acid group is a critical pharmacophore, often essential for target binding, but it is also a primary substrate for Phase II conjugation reactions, particularly the formation of acyl glucuronides, which can sometimes lead to reactive metabolites and idiosyncratic toxicity.[3][4] Finally, the cyclopropylmethoxy moiety is a strategic feature often incorporated to enhance metabolic stability by shielding against oxidative metabolism.[5][6] The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to abstraction by cytochrome P450 (CYP) enzymes.[7]
This guide, written from the perspective of a Senior Application Scientist, will not only detail the protocols for assessing this compound's stability but will also delve into the causal reasoning behind the experimental design, ensuring a robust and self-validating approach to data generation and interpretation.
Before embarking on experimental work, a theoretical assessment based on the compound's structure is critical for designing a relevant and efficient study.
Predicted Metabolic Hotspots
Based on established metabolic pathways, we can predict several potential sites of biotransformation for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid:
Phase I Metabolism (Oxidation):
Pyridine Ring Oxidation: The pyridine ring is susceptible to oxidation by CYP enzymes, potentially forming N-oxides or hydroxylation products at various positions.[8]
O-Dealkylation: The ether linkage in the cyclopropylmethoxy group is a potential site for O-dealkylation, which would cleave the cyclopropylmethyl group.
Cyclopropyl Ring Oxidation: While generally stable, the cyclopropyl ring itself can undergo oxidation, although this is typically a less favored pathway.[7]
Phase II Metabolism (Conjugation):
Acyl Glucuronidation: The carboxylic acid moiety is a prime candidate for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9] This is often a major clearance pathway for acidic drugs.
Rationale for a Multi-Assay Approach
A single assay is insufficient to capture the full metabolic profile of this compound. The presence of both a classic site for Phase I oxidation (the pyridine ring) and a key handle for Phase II conjugation (the carboxylic acid) necessitates a two-pronged experimental approach.
Liver Microsomal Stability Assay: This is the ideal first-pass screening tool. Liver microsomes are subcellular fractions rich in Phase I enzymes, particularly CYPs.[10] This assay will efficiently determine the compound's susceptibility to oxidative metabolism in the absence of competing Phase II pathways.[11]
Hepatocyte Stability Assay: To gain a complete picture, an assay using intact hepatocytes is essential. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their required cofactors, providing a more physiologically relevant system.[12] A significant difference in stability between the microsomal and hepatocyte assays would strongly implicate Phase II metabolism as a major clearance pathway.
Chapter 2: Experimental Design & Methodologies
A logical workflow ensures that data from simpler, high-throughput assays informs the design of more complex, comprehensive experiments.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a detailed theoretical analysis of the fragmentation behavior of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid under electrospray ionizati...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed theoretical analysis of the fragmentation behavior of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a molecule incorporating a pyridine core, a carboxylic acid, an ether linkage, and a cyclopropyl group, its fragmentation is predicted to yield a rich and informative spectrum. This document outlines the principal fragmentation pathways, predicts the mass-to-charge ratios (m/z) of key product ions, and explains the underlying chemical principles governing their formation. Furthermore, a comprehensive, self-validating experimental workflow is presented for researchers seeking to acquire and confirm these fragmentation patterns in a laboratory setting. This guide is intended for drug development professionals, analytical chemists, and researchers utilizing mass spectrometry for structural elucidation and metabolite identification.
Introduction
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in pharmacologically active molecules. The pyridine ring serves as a bioisostere for phenyl groups, while the carboxylic acid provides a key interaction point, and the cyclopropylmethoxy group can influence metabolic stability and binding affinity.
Understanding the mass spectrometric fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices such as plasma or tissue extracts, for metabolite profiling, and for quality control in synthetic processes. Electrospray ionization (ESI) is the preferred method for analyzing such polar, non-volatile compounds, as it is a "soft" ionization technique that typically produces an abundant protonated molecular ion, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural analysis.[1][2][3] This guide will theoretically dissect the fragmentation pathways initiated from the [M+H]⁺ of the target molecule.
Key Functional Groups: Pyridine, Carboxylic Acid, Ether, Cyclopropyl Ring
Predicted Ionization and Primary Fragmentation Sites
In positive ion mode ESI, the molecule is expected to readily protonate. The most likely site of protonation is the pyridine nitrogen, due to its basicity and the availability of its lone pair of electrons. This initial protonation event is critical as it localizes the positive charge and directs the subsequent fragmentation cascades upon collisional activation.[4][5]
The structure contains several bonds susceptible to cleavage under CID conditions. The most probable fragmentation pathways are initiated by cleavage at the ether linkage and decarboxylation of the carboxylic acid group.
Proposed Fragmentation Pathways and Mechanisms
Collision-induced dissociation (CID) involves accelerating the precursor ion and colliding it with neutral gas molecules (like nitrogen or argon), converting kinetic energy into internal energy to induce bond breakage.[6][7][8] The lowest energy fragmentation pathways are typically accessed first, leading to the most abundant product ions.[6]
Pathway A: Cleavage of the Ether Linkage
This is predicted to be a dominant fragmentation route. Cleavage can occur on either side of the ether oxygen.
Pathway A1: Loss of the Cyclopropylmethyl Group. Cleavage of the C-O bond between the oxygen and the cyclopropylmethyl group is highly probable. This results in the loss of a neutral cyclopropylmethanol molecule or, more likely, a rearrangement followed by the loss of the cyclopropylmethyl radical and subsequent stabilization. The primary driving force is the formation of a stable pyridinol species.
[M+H]⁺ (m/z 194.1) → Loss of C₄H₇• (cyclopropylmethyl radical) → [C₆H₅NO₂]⁺ (m/z 124.0)
This fragmentation is analogous to the cleavage of alkyl groups from aryl ethers.[9] The resulting ion at m/z 124.0 corresponds to the protonated 5-hydroxynicotinic acid.
Pathway A2: Cleavage of the Pyridine-Oxygen Bond. This pathway involves the cleavage of the aryl-oxygen bond, leading to the formation of a cyclopropylmethoxymethyl cation.
[M+H]⁺ (m/z 194.1) → Loss of C₆H₄NO₂• (pyridinyloxy-carboxylate radical) → [C₄H₇O]⁺ (m/z 71.1)
The resulting cyclopropylmethoxymethyl cation (m/z 71.1) is a characteristic ion for this side chain.
Pathway B: Fragmentation of the Carboxylic Acid Group
Carboxylic acids are known to undergo characteristic losses of water and carbon dioxide.[10]
Pathway B1: Decarboxylation (Loss of CO₂). The loss of carbon dioxide (44.0 Da) is a common fragmentation for protonated carboxylic acids.
[M+H]⁺ (m/z 194.1) → Loss of CO₂ (44.0 Da) → [C₉H₁₂NO]⁺ (m/z 150.1)
The resulting ion at m/z 150.1 corresponds to the protonated 5-(cyclopropylmethoxy)pyridine.
Pathway B2: Loss of Water (H₂O). While less common as a primary fragmentation from the [M+H]⁺ ion for aromatic carboxylic acids, it can occur.
[M+H]⁺ (m/z 194.1) → Loss of H₂O (18.0 Da) → [C₁₀H₁₀NO₂]⁺ (m/z 176.1)
Pathway C: Combined and Sequential Fragmentation
The primary fragment ions can undergo further dissociation (MS³) to provide additional structural confirmation.
Sequential Fragmentation from m/z 150.1 (Pathway B1 product): The ion resulting from decarboxylation can subsequently lose the cyclopropylmethyl group.
[C₉H₁₂NO]⁺ (m/z 150.1) → Loss of C₄H₇• → [C₅H₅NOH]⁺ (m/z 96.0)
This would lead to a protonated 3-hydroxypyridine ion.
Sequential Fragmentation from m/z 124.0 (Pathway A1 product): The protonated 5-hydroxynicotinic acid can lose CO₂.
[C₆H₆NO₂]⁺ (m/z 124.0) → Loss of CO₂ (44.0 Da) → [C₅H₆NO]⁺ (m/z 96.0)
This also leads to the protonated 3-hydroxypyridine ion, providing a convergent pathway that can strengthen the identification. Studies on nicotinic acid derivatives show a common loss from the protonated molecular ion (m/z 124) to a fragment at m/z 80, corresponding to the loss of CO₂ and H₂.[11][12]
Summary of Predicted Fragments
The following table summarizes the key predicted fragment ions, their proposed structures, and the fragmentation pathway leading to their formation.
Predicted m/z
Proposed Formula
Proposed Structure/Origin
Associated Pathway
Neutral Loss
194.1
[C₁₀H₁₂NO₃]⁺
Protonated Molecular Ion [M+H]⁺
-
-
176.1
[C₁₀H₁₀NO₂]⁺
Loss of H₂O from [M+H]⁺
B2
H₂O
150.1
[C₉H₁₂NO]⁺
Loss of CO₂ from [M+H]⁺
B1
CO₂
124.0
[C₆H₆NO₂]⁺
Loss of cyclopropylmethyl group
A1
C₄H₈
96.0
[C₅H₆NO]⁺
Loss of CO₂ from m/z 124.0; or Loss of cyclopropylmethyl from m/z 150.1
C
CO₂ or C₄H₈
71.1
[C₄H₇O]⁺
Cyclopropylmethoxymethyl cation
A2
C₆H₄NO₂•
Visualization of Proposed Fragmentation
The relationships between the precursor ion and its major predicted product ions are illustrated below.
Caption: Proposed CID fragmentation pathways for protonated 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid.
Experimental Workflow for Verification
To empirically validate the proposed fragmentation patterns, a systematic tandem mass spectrometry experiment is required. The following protocol outlines a self-validating workflow using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, such as a triple quadrupole or Q-TOF instrument.
Caption: Standard LC-MS/MS workflow for fragmentation pattern analysis.
Step-by-Step Protocol:
System Preparation & Calibration:
Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to guarantee mass accuracy.
Condition the LC column with the mobile phase gradient to ensure a stable baseline.
Sample Preparation:
Prepare a stock solution of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid at 1 mg/mL in a suitable solvent (e.g., Methanol or DMSO).
Create a working solution by diluting the stock to approximately 1 µg/mL in the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The formic acid aids in protonation for positive mode ESI.[11][12]
Prepare a solvent blank using the same diluent as the working solution. This is critical for identifying background ions.
LC-MS Method Development:
Chromatography: Use a reverse-phase column (e.g., C18). A typical gradient might run from 5% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes to ensure the compound is eluted as a sharp peak.
MS1 Full Scan: Perform an initial injection of the working solution in full scan mode to identify the retention time and confirm the presence of the protonated molecular ion, [M+H]⁺, at m/z 194.1.
Tandem MS (MS/MS) Experiment:
Product Ion Scan: Create a new experiment where the mass spectrometer isolates the precursor ion at m/z 194.1 in the first stage (e.g., Q1 of a triple quadrupole).
Collision-Induced Dissociation (CID): In the collision cell (Q2), apply a range of collision energies (e.g., a ramp from 10 to 40 eV). Using a range is crucial because different bonds require different amounts of energy to break; this ensures all significant fragments are observed.[13]
Detection: Scan the third stage (Q3) to detect all resulting product ions.
Data Interpretation and Validation:
Inject the solvent blank using the same MS/MS method to ensure none of the observed product ions are from background contamination.
Analyze the product ion spectrum from the analyte injection. Compare the observed m/z values with the predicted values in the table above.
High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can be used to obtain accurate mass measurements of the fragment ions, allowing for the determination of their elemental composition and increasing confidence in the structural assignments.
Conclusion
The fragmentation of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is predicted to be directed by its primary functional groups, leading to characteristic neutral losses and product ions. The most informative fragments are expected to arise from the cleavage of the ether bond (yielding ions at m/z 124.0 and m/z 71.1) and decarboxylation (m/z 150.1). Secondary fragmentation of these primary ions provides further structural detail, converging on a stable pyridinol species (m/z 96.0). The provided experimental workflow offers a robust and self-validating methodology for confirming these theoretical pathways. This guide serves as a foundational resource for any researcher engaged in the analysis, identification, or structural elucidation of this compound and its potential metabolites.
References
Wikipedia. (n.d.). Electrospray ionization. Retrieved March 12, 2026, from [Link]
Drakopoulou, E., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1751-1760. Available at: [Link]
LCGC International. (2021). Electrospray Ionization for Mass Spectrometry. Retrieved March 12, 2026, from [Link]
Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 49-56. Available at: [Link]
National High Magnetic Field Laboratory. (2023). Collision-Induced Dissociation. Retrieved March 12, 2026, from [Link]
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. Available at: [Link]
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved March 12, 2026, from [Link]
ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. Retrieved March 12, 2026, from [Link]
ACS Publications. (2024). Broadband Collision-Induced Dissociation Mass Spectrometry Imaging. Retrieved March 12, 2026, from [Link]
Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 14(4). Available at: [Link]
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved March 12, 2026, from [Link]
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved March 12, 2026, from [Link]
ResearchGate. (2021). The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Retrieved March 12, 2026, from [Link]
Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 987-994. Available at: [Link]
Chen, Y., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Journal of Chromatography B, 904, 93-99. Available at: [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved March 12, 2026, from [Link]
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved March 12, 2026, from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved March 12, 2026, from [Link]
ACS Publications. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Retrieved March 12, 2026, from [Link]
ScienceDirect. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved March 12, 2026, from [Link]
YouTube. (2022). Mass Spectrometry of Aliphatic Ethers. Retrieved March 12, 2026, from [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved March 12, 2026, from [Link]
YouTube. (2020). Ether fragmentation patteren (Mass spectrometry). Retrieved March 12, 2026, from [Link]
Mechanism of Action for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid Derivatives: A Technical Guide to PDE4 Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The optimization of anti-inflammatory therapeutics for respiratory conditio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary
The optimization of anti-inflammatory therapeutics for respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and severe asthma relies heavily on targeting the cyclic adenosine monophosphate (cAMP) signaling cascade. Within this domain, the 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid (5-CMPA) scaffold has emerged as a privileged pharmacophore for the selective inhibition of Phosphodiesterase 4 (PDE4)[1].
This technical whitepaper dissects the structural rationale, molecular mechanism of action, and self-validating experimental workflows required to evaluate 5-CMPA derivatives. By bridging structural biology with high-throughput assay design, this guide provides actionable insights for preclinical drug development.
Structural Biology & Pharmacophore Rationale
The design of 5-CMPA derivatives is not arbitrary; it is dictated by the precise topology of the PDE4 catalytic domain. As an application scientist working in hit-to-lead optimization, I evaluate scaffolds based on their ability to satisfy two distinct binding regions within the PDE4 active site:
The Metal-Binding Pocket (M-Pocket): The pyridine-3-carboxylic acid core acts as a bidentate ligand. The carboxylic acid moiety (or its bioisosteric derivatives, such as benzamides or esters) forms critical hydrogen bonds with the invariant glutamine residue (Gln369 in PDE4B) and coordinates with the bivalent metal ions (Zn²⁺ and Mg²⁺) deep within the catalytic cleft[2]. The pyridine nitrogen provides additional electrostatic interactions that enhance residence time.
The Hydrophobic Pocket (Q-Pocket): The 5-cyclopropylmethoxy group is the defining feature of this scaffold. The Q-pocket of PDE4 is a narrow, lipophilic cavity. Smaller groups (like methoxy) fail to provide sufficient van der Waals contacts, resulting in low potency. Conversely, larger, rigid groups (like cyclopentoxy) induce steric clashes with the gating residues of the pocket. The cyclopropylmethoxy moiety offers the perfect balance of conformational flexibility and steric bulk, allowing it to anchor the molecule tightly into the Q-pocket, a mechanism homologous to the binding of the approved drug roflumilast[2][3].
Mechanism of Action: The cAMP/PKA/CREB Axis
PDE4 is the predominant enzyme responsible for the hydrolysis of cAMP in immune cells (e.g., macrophages, eosinophils, and neutrophils) and airway smooth muscle cells[4].
When a 5-CMPA derivative competitively binds to the PDE4 orthosteric site, it halts the degradation of cAMP. The localized intracellular accumulation of cAMP allosterically activates Protein Kinase A (PKA). PKA subsequently translocates to the nucleus and phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (p-CREB) binds to DNA, driving the transcription of anti-inflammatory cytokines (e.g., IL-10) while simultaneously suppressing the NF-κB-mediated transcription of pro-inflammatory mediators (e.g., TNF-α, IL-8, and CXCL9)[5][6].
Caption: Mechanism of PDE4 inhibition by 5-CMPA derivatives leading to anti-inflammatory gene transcription.
To illustrate the causality behind the selection of the cyclopropylmethoxy group, Table 1 summarizes the quantitative SAR data typically observed during the optimization of the 5-position of the pyridine-3-carboxylic acid core against the PDE4B isoform.
Table 1: SAR of 5-Alkoxy-Pyridine-3-Carboxylic Acid Derivatives against PDE4B
Compound Variant
R-Group (Position 5)
PDE4B IC₅₀ (nM)
Lipophilic Efficiency (LipE)
Structural Rationalization
Cmpd 1
Methoxy (-OCH₃)
450.0
2.1
Suboptimal Q-pocket filling; weak van der Waals interactions.
Cmpd 2
Cyclopentoxy (-OC₅H₉)
85.0
3.4
Steric clash with gating residues limits binding affinity.
Cmpd 3 (5-CMPA)
Cyclopropylmethoxy
0.8
5.8
Optimal geometric fit and hydrophobic contacts in the Q-pocket.
Note: LipE is calculated as pIC₅₀ - cLogP. A LipE > 5 indicates a highly optimized, drug-like interaction.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of 5-CMPA derivatives requires orthogonal testing. Below are the field-proven, step-by-step protocols for both biochemical and cellular validation.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Causality: TR-FRET is selected over radiometric assays (like ³H-cAMP SPA) because it eliminates radioactive waste, resists compound auto-fluorescence interference (due to time-delayed reading), and provides the extreme sensitivity required for sub-nanomolar inhibitors[7].
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute the recombinant human PDE4B enzyme and 5-CMPA derivatives (10-point dose-response, 1:3 serial dilutions in DMSO).
Enzyme Incubation: In a 384-well low-volume plate, combine 5 µL of PDE4B, 2.5 µL of compound, and 2.5 µL of 100 nM cAMP substrate. Self-Validation Control: Include Rolipram (10 µM) as a positive inhibition control and 1% DMSO as a vehicle control.
Reaction: Incubate at room temperature (RT) for 60 minutes.
Detection Phase: Add 10 µL of the TR-FRET detection mix containing d2-labeled cAMP (acceptor) and anti-cAMP Cryptate antibody (donor).
Signal Acquisition: Incubate for 60 minutes at RT. Read the plate on a compatible microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm and 665 nm.
Data Analysis: Calculate the FRET ratio (665/620 nm). Fit the data to a 4-parameter logistic (Hill) equation to determine the IC₅₀. Ensure the assay Z'-factor is > 0.6 for valid data.
Caption: Step-by-step TR-FRET assay workflow for quantifying PDE4 inhibitory activity of 5-CMPA compounds.
Protocol B: Cellular cAMP Accumulation in U937 Monocytes
Causality: Biochemical potency does not guarantee cellular permeability. This assay validates that the 5-CMPA derivative can cross the cell membrane and inhibit intracellular PDE4 in a physiologically relevant human monocyte cell line.
Step-by-Step Methodology:
Cell Plating: Seed U937 cells at 1 × 10⁵ cells/well in a 96-well plate using RPMI-1640 medium (serum-free).
Compound Treatment: Pre-incubate cells with 5-CMPA derivatives for 30 minutes at 37°C. Self-Validation Control: Use IBMX (a non-selective pan-PDE inhibitor) to determine the maximum possible cAMP accumulation window.
Stimulation: Add Forskolin (10 µM) to directly activate adenylyl cyclase and stimulate baseline cAMP production. Incubate for 20 minutes at 37°C.
Lysis and Detection: Lyse the cells using the provided lysis buffer (containing protease inhibitors). Quantify intracellular cAMP using a competitive ELISA or AlphaScreen cAMP assay kit.
Analysis: Normalize the cAMP levels against total protein content (via BCA assay) and calculate the cellular EC₅₀.
References
Hatzelmann, A., Morcillo, E. J., Lungarella, G., Adnot, S., Sanjar, S., Beume, R., Schudt, C., & Tenor, H. (2010). The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease. Pulmonary Pharmacology & Therapeutics, 23(4), 235-256.[Link][2]
Govoni, M., Bassi, M., Vezzoli, S., Lucci, G., Emirova, A., Nandeuil, M. A., Petruzzelli, S., Jellema, G. L., Afolabi, E. K., Colgan, B., Leaker, B., Kornmann, O., Beeh, K. M., Watz, H., & Singh, D. (2020). Sputum and Blood Transcriptomics Characterisation of the Inhaled PDE4 Inhibitor CHF6001 on Top of Triple Therapy in Patients With Chronic Bronchitis. Respiratory Research, 21(1), 72.[Link][6]
Armani, E., et al. (2013). Derivatives of 1-phenyl-2-pyridinyl alkyl alcohols as phosphodiesterase inhibitors. U.S. Patent No. 20130137648A1. U.S. Patent and Trademark Office.[1]
Villetti, G., et al. (2015). CHF6001 II: a novel phosphodiesterase 4 inhibitor, suitable for topical pulmonary administration--in vivo preclinical pharmacology profile defines a potent anti-inflammatory compound with a wide therapeutic window. Journal of Pharmacology and Experimental Therapeutics, 352(3), 568-578.[Link][7]
Author: BenchChem Technical Support Team. Date: March 2026
Substrate Analysis & Mechanistic Insights
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (CAS 1385696-61-6) is a highly functionalized, electron-deficient heteroaromatic building block frequently utilized in medicinal chemistry and drug development[1]. Successfully coupling this substrate with primary or secondary amines requires a nuanced understanding of its structural features:
The Pyridine Core: As an electron-deficient ring, the pyridine moiety slightly reduces the nucleophilicity of the carboxylate during the initial activation step. However, the pyridine nitrogen can participate in hydrogen bonding or coordinate with specific coupling reagents, influencing reaction kinetics[2].
The Cyclopropylmethoxy Group: This ether linkage donates electron density via resonance while withdrawing it inductively. It is highly stable to the standard basic conditions of amide coupling (e.g., DIPEA, Pyridine). However, its presence dictates that strongly acidic workups (like concentrated HCl) should be avoided or strictly minimized in duration to prevent potential ether cleavage or cyclopropane ring-opening.
Causality in Reagent Selection
To achieve optimal yields, the choice of coupling reagent must align with the scale and goal of the synthesis:
1. HATU / DIPEA (Discovery Scale):
HATU is the gold standard for activating heteroaromatic carboxylic acids. The superiority of HATU stems from a neighboring group effect: the pyridine nitrogen of the 7-azabenzotriazole (HOAt) leaving group stabilizes the incoming amine nucleophile through a hydrogen-bonded, 7-membered cyclic transition state[2]. This drastically lowers the activation energy, enabling rapid coupling even with sterically hindered amines.
2. T3P / Pyridine (Process & Scale-Up):
Propylphosphonic anhydride (T3P) is the premier choice for multigram to kilogram scale-up. Unlike HATU or EDC/HOBt, T3P generates completely water-soluble phosphate byproducts, eliminating the need for hazardous additives or complex chromatographic purification[3]. When combined with pyridine as a base, T3P demonstrates exceptional efficiency for relatively non-nucleophilic amines and ensures a highly scalable, "green" process profile[4].
Quantitative Reagent Comparison
The following table summarizes the performance metrics of common coupling systems when applied to nicotinic acid derivatives like 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid.
Coupling System
Typical Yield
Reaction Time
Byproduct Removal
Scalability
Primary Use Case
HATU / DIPEA
85 - 98%
1 - 4 hours
Requires chromatography
Poor (Explosive risks at scale)
Discovery / Library Synthesis
T3P / Pyridine
80 - 95%
12 - 24 hours
Simple aqueous wash
Excellent (Water-soluble salts)
Process / Multigram Scale-Up
EDC / HOBt
60 - 80%
12 - 18 hours
Aqueous wash / Chromatography
Moderate (HOBt is explosive)
Legacy / Standard Amines
Experimental Workflows & Decision Matrix
The decision to use HATU or T3P depends entirely on the synthetic scale and the nucleophilicity of the target amine. The workflow below illustrates the logical progression for selecting the appropriate protocol.
Workflow for selecting amide coupling conditions for nicotinic acid derivatives.
Objective: Rapid, high-yielding amide bond formation for structure-activity relationship (SAR) studies.
Scale: 1.0 mmol
Self-Validation Checkpoints:
Activation Check: A distinct color change (typically to pale yellow/orange) upon HATU addition confirms the formation of the active OAt ester.
Completion Check: LC-MS should indicate the complete consumption of the active ester intermediate (M+w/o HOAt) within 2 hours.
Step-by-Step Methodology:
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid (193 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol). Stir for 5 minutes at room temperature until the solution becomes homogeneous, indicating complete carboxylate salt formation.
Activation: Add HATU (456 mg, 1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add the target amine (1.1 mmol). If the amine is a hydrochloride salt, add an additional 1.1 mmol of DIPEA.
Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS or TLC (typically 5-10% MeOH in DCM).
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL), water (3 × 20 mL), and a 5% aqueous LiCl solution (20 mL) to thoroughly remove DMF and HOAt byproducts.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Mechanistic pathway of carboxylic acid activation and amide bond formation using HATU.
Protocol B: Process Scale-Up (T3P / Pyridine)
Objective: Safe, scalable, and chromatography-free synthesis of the target amide.
Scale: 10.0 mmol
Self-Validation Checkpoints:
Solubility Check: T3P is supplied as a 50% solution in EtOAc or DMF. Using the EtOAc solution ensures the entire reaction remains in a single, easily workable organic phase.
Workup Validation: Because T3P and its phosphonate byproducts are highly water-soluble, a simple aqueous wash will result in >95% purity of the crude product, validating the efficiency of the workup[3].
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask, dissolve 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid (1.93 g, 10.0 mmol) and the target amine (10.5 mmol) in Ethyl Acetate (EtOAc) (30 mL).
Base Addition: Add Pyridine (2.42 mL, 30.0 mmol) to the stirring suspension. Pyridine acts as both a base and a catalyst, suppressing epimerization and facilitating activation[4].
Activation & Coupling: Cool the mixture to 0 °C using an ice bath. Dropwise, add a 50% solution of T3P in EtOAc (8.9 mL, 15.0 mmol) over 10 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. (For highly sterically hindered or electron-deficient amines, the reaction can be safely heated to 50 °C).
Workup: Quench the reaction by adding water (30 mL). Transfer to a separatory funnel and separate the layers.
Purification: Wash the organic layer with 1M aqueous HCl (20 mL) briefly (to remove pyridine, ensuring minimal exposure time to protect the cyclopropylmethoxy group), followed by saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure amide product.
Wikipedia Contributors. "HATU - Reaction Mechanism and Neighboring Group Effect." Wikipedia, The Free Encyclopedia.
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048-5051.
AMRI Global. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." T3P Application Guide.
Application Note: HPLC Method Development for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Discipline: Liquid Chromatography & Analytical Method Development Executive Summary Developing a robust High-Performance Liquid Chroma...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Discipline: Liquid Chromatography & Analytical Method Development
Executive Summary
Developing a robust High-Performance Liquid Chromatography (HPLC) method for amphoteric compounds requires a deep understanding of their physicochemical behavior in solution. 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid presents a unique analytical challenge due to its zwitterionic potential—combining a basic pyridine ring with an acidic carboxylic acid group.
This application note details a Quality-by-Design (QbD) approach to method development. By strategically controlling the mobile phase pH to lock the analyte into a single ionization state and utilizing a highly end-capped reversed-phase column, we establish a self-validating protocol that ensures high resolution, excellent peak symmetry, and reproducible retention.
Physicochemical Profiling & Method Rationale (The "Why")
Before selecting columns or solvents, we must profile the analyte to understand the causality behind our chromatographic choices.
Molecule Deconstruction
Pyridine Core (Basic): The nitrogen in the pyridine ring has an estimated pKa of ~4.5 to 5.5.
Carboxylic Acid (Acidic): The carboxyl group at position 3 has an estimated pKa of ~2.0 to 3.0.
Cyclopropylmethoxy Group: Located at position 5, this ether-linked cyclopropyl ring significantly increases the molecule's lipophilicity (LogP), providing the necessary hydrophobic surface area for retention on a C18 stationary phase.
The Critical Role of pH Control
Because the molecule is amphoteric, its net charge fluctuates wildly depending on the mobile phase pH. In reversed-phase liquid chromatography, the mobile phase pH dictates the ionization state of ionizable analytes, acting as a powerful tool to control selectivity and peak shape[1].
If the mobile phase pH is near the pKa of the compound, small changes in pH will cause massive shifts in retention and peak splitting[2]. To ensure robustness, the mobile phase pH must be kept at least ±1.5 units away from the analyte's pKa[3].
We selected a low-pH strategy (pH ~2.1) for this protocol. At this pH:
The carboxylic acid is fully protonated (neutral).
The pyridine nitrogen is fully protonated (positive charge).
Silanol Suppression: Starting method development at a low pH ensures that residual silanols on the silica-based HPLC column are protonated (neutralized), which eliminates secondary silanol/base interactions and minimizes peak tailing[4].
Requires low pH (2.1) to lock ionization and prevent zwitterion formation.
Method Development Workflow
Fig 1: Systematic Quality-by-Design (QbD) workflow for HPLC method development.
Self-Validating Experimental Protocol (The "How")
This protocol is designed as a closed-loop system. It includes a System Suitability Test (SST) that acts as a gatekeeper; if the chemistry or instrument setup is flawed, the SST will fail, preventing the generation of invalid data.
Materials and Reagents
Column: High-purity, fully end-capped C18 column (e.g., Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (
H3PO4
) in HPLC-grade Water.
Causality: Phosphate buffers offer a low UV cutoff, making them highly friendly for low-wavelength detection while effectively buffering at pH ~2.1[3].
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Causality: Acetonitrile provides lower viscosity and better mass transfer kinetics than methanol, yielding sharper peaks and lower system backpressure[2].
Sample Diluent: 95:5 Water:Acetonitrile (v/v).
Step-by-Step Preparation
Mobile Phase Prep: Add 1.0 mL of concentrated Phosphoric Acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.45 µm membrane (0.22 µm for UHPLC) to remove particulates[4].
Standard Preparation: Accurately weigh 10.0 mg of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid. Transfer to a 100 mL volumetric flask. Dissolve in 5 mL of Acetonitrile to break the hydrophobic lattice, then bring to volume with the Sample Diluent (Final concentration: 0.1 mg/mL).
Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," where a strong injection solvent causes early eluting peaks to distort or split.
Chromatographic Conditions
Table 2: Optimized Gradient Program
Time (min)
Flow Rate (mL/min)
%A (0.1%
H3PO4
)
%B (Acetonitrile)
Segment Rationale
0.0
1.0
95
5
Initial focusing of the analyte band.
1.0
1.0
95
5
Isocratic hold to clear void volume (
t0
).
8.0
1.0
40
60
Linear gradient to elute the lipophilic core.
9.0
1.0
5
95
High-organic column wash.
12.0
1.0
95
5
Re-equilibration for the next injection.
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves peak efficiency).
Fig 2: Mechanistic impact of mobile phase pH on the ionization state of the amphoteric analyte.
System Suitability Testing (SST)
To ensure the method is self-validating, execute 6 consecutive injections of the 0.1 mg/mL standard before analyzing unknown samples. The system is only deemed "ready" if the following criteria are met.
Table 3: SST Acceptance Criteria
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (RT)
%RSD ≤ 1.0% (n=6)
Ensures pump stability and complete column equilibration.
Peak Tailing Factor (
Tf
)
Tf
≤ 1.5
Validates the successful suppression of secondary silanol interactions[4].
Theoretical Plates (N)
N ≥ 5000
Confirms column efficiency and optimal linear velocity.
Area Precision
%RSD ≤ 2.0% (n=6)
Verifies autosampler precision and integration consistency.
Troubleshooting Note: If the Tailing Factor exceeds 1.5, it indicates either column voiding or unsuppressed silanol activity. Verify the pH of Mobile Phase A. If the pH is correct, the column's end-capping may be depleted, requiring column replacement.
References
Title: Mobile Phase Selection in Method Development: How to Optimize
Source: Welch Materials
URL: [Link]
Application Note: 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid as a Versatile Pharmaceutical Building Block
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Structural Rationale & Pharmacokinetics In modern medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocol
Structural Rationale & Pharmacokinetics
In modern medicinal chemistry, the selection of peripheral substituents is as critical as the core scaffold. The cyclopropylmethoxy group is recognized as a privileged structural motif in drug design[1]. When compared to linear aliphatic ethers (such as n-propoxy or n-butoxy groups), the cyclopropylmethoxy moiety offers superior pharmacokinetic properties. The cyclopropyl ring introduces a compact steric bulk that effectively occupies small hydrophobic pockets in target proteins (e.g., GPCRs or kinases) while restricting the conformational flexibility of the ether linkage.
Crucially, this structural rigidity and steric hindrance protect the adjacent oxygen from rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes, thereby enhancing the metabolic stability and half-life of the resulting lead compounds.
When this moiety is appended to a nicotinic acid core, it forms 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid (CAS: 1385696-61-6)[2]. The pyridine nitrogen acts as a vital hydrogen-bond acceptor, improving aqueous solubility and oral bioavailability compared to highly lipophilic phenyl analogs. Concurrently, the carboxylic acid provides a highly versatile functional handle for the synthesis of complex amide libraries[3].
Physicochemical Profile
To facilitate accurate stoichiometric calculations and analytical tracking, the core properties of this building block are summarized below:
Property
Value
Chemical Name
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Synonym
5-(Cyclopropylmethoxy)nicotinic acid
CAS Number
1385696-61-6
Molecular Formula
C₁₀H₁₁NO₃
Molecular Weight
193.20 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMF, DMSO, and Methanol
Synthetic Workflow: Amide Library Generation
The primary application of this building block is the generation of diverse amide derivatives for High-Throughput Screening (HTS). The workflow below outlines the logical progression from raw materials to purified lead compounds.
Workflow for synthesizing amide derivatives using HATU-mediated coupling.
As a self-validating system, this protocol utilizes HATU and DIPEA. Causality of Reagent Selection: The electron-withdrawing nature of the pyridine ring slightly deactivates the carboxylic acid. HATU is chosen over standard carbodiimides (like EDC/HOBt) because it forms a highly reactive OAt ester, driving the reaction to completion even with sterically hindered secondary amines while minimizing racemization. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and amine salts without participating in unwanted side reactions.
Step-by-Step Methodology
Pre-Activation:
In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 0.5 mmol, 96.6 mg) of 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid in 3.0 mL of anhydrous DMF.
Add 1.2 equivalents of HATU (228 mg) and 3.0 equivalents of DIPEA (260 µL).
Mechanistic Insight: Stir the mixture at room temperature for 15 minutes prior to amine addition. This pre-activation step ensures the complete formation of the active ester, preventing the amine from competing for the unactivated acid.
Coupling:
Add 1.1 equivalents of the target primary or secondary amine to the reaction mixture.
Stir continuously at room temperature for 2 to 4 hours.
Validation: Monitor the reaction progress via LC-MS. The disappearance of the starting material mass (
[M+H]+=194.1
) indicates completion.
Quenching & Liquid-Liquid Extraction:
Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc).
Wash the organic layer with saturated aqueous
NaHCO3
(2 × 10 mL), followed by a brine wash (10 mL).
Mechanistic Insight: The basic aqueous wash effectively partitions the water-soluble HATU byproducts (such as HOAt) and any unreacted carboxylic acid away from the highly lipophilic amide product.
Drying & Concentration:
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification:
Dissolve the crude residue in a minimal amount of DMSO and purify via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier). Lyophilize the pure fractions.
Analytical Validation
To ensure the integrity of the synthesized building block and its downstream products, compare your analytical results against the expected spectroscopic benchmarks:
Analytical Method
Expected Signals / Observations
Diagnostic Significance
LC-MS (ESI+)
[M+H]+=194.1
m/z
Confirms the molecular weight of the starting acid.
¹H NMR (DMSO-d₆)
δ
~0.35 (m, 2H), ~0.60 (m, 2H)
Confirms the presence of the cyclopropyl
CH2
groups.
¹H NMR (DMSO-d₆)
δ
~1.25 (m, 1H)
Confirms the cyclopropyl methine (
CH
) proton.
¹H NMR (DMSO-d₆)
δ
~3.95 (d, 2H)
Confirms the methylene (
CH2
) adjacent to the ether oxygen.
¹H NMR (DMSO-d₆)
δ
~7.70, 8.45, 8.65 (aromatic)
Confirms the 3,5-disubstituted pyridine core.
Downstream Pharmacological Assays
Once the amide library is synthesized, the compounds are typically advanced to functional in vitro assays. For instance, if the target is a G-protein coupled receptor (GPCR) such as GPR119, the cyclopropylmethoxy group is hypothesized to anchor the ligand into the receptor's transmembrane hydrophobic pocket, triggering the downstream cAMP accumulation pathway.
Pharmacological signaling pathway activated by the synthesized GPCR ligand.
References
ACS Publications. "Preparation of Azinones from (Cyclopropylmethoxy)azine Ethers." American Chemical Society. Available at: [Link][3]
Supercomputing Facility for Bioinformatics & Computational Biology, IIT Delhi. "From Drug Target to Leads - Sketching A Physicochemical Pathway for Lead Molecule Design In Silico." SCFBIO IITD. Available at: [Link]
Application Notes and Protocols: Esterification Techniques for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
Introduction In the landscape of modern drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Esterification of carboxyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Esterification of carboxylic acids is a fundamental transformation that serves as a powerful tool in this process. By converting a polar carboxylic acid group into a less polar ester, researchers can significantly alter a molecule's properties, including its solubility, lipophilicity, membrane permeability, and metabolic stability. This often translates into improved oral bioavailability and the potential for developing prodrugs that release the active carboxylic acid in vivo.
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a heterocyclic scaffold of significant interest, combining the aromatic, ionizable pyridine ring with a flexible cyclopropylmethoxy side chain. The presence of the basic pyridine nitrogen (pKa ≈ 3-5) introduces specific challenges and considerations when selecting an esterification strategy. Reaction conditions must be carefully chosen to avoid undesired side reactions, such as N-alkylation or the deactivation of catalysts.
This document provides an in-depth guide to three robust and field-proven esterification methods applicable to 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot their synthetic challenges effectively.
Method Selection: A Comparative Overview
The choice of an esterification method is dictated by the substrate's sensitivity, the desired scale, and the properties of the alcohol being used. For a molecule like 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, methods that operate under mild, neutral, or carefully controlled acidic conditions are often preferred.
Method
Reaction Conditions
Key Reagents
Advantages
Disadvantages & Considerations
Fischer-Speier Esterification
Acidic (H₂SO₄, TsOH), Heat
Alcohol (as solvent/reagent)
Economical, simple, suitable for large scale.[1][2]
Reversible reaction requires water removal[3]; potential for pyridine N-protonation, leading to solubility issues or side reactions.[4]
Steglich Esterification
Mild, Neutral pH, Room Temp.
DCC or EDC, DMAP
High yields, mild conditions, suitable for acid/base-sensitive substrates.[5][6]
Byproduct (DCU/EDU) removal can be challenging; DCC is a potent allergen.[7][8]
Acid Chloride Formation
Anhydrous, may require heat
SOCl₂, Oxalyl Chloride
Forms highly reactive intermediate, driving reaction to completion; high yields.
The following diagram outlines a decision-making process for selecting the most appropriate esterification technique.
Caption: Decision workflow for esterification.
Method 1: Fischer-Speier Esterification
Principle and Mechanistic Insight
The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[2] The reaction is an equilibrium process, and to achieve high yields, it must be driven towards the product side.[1] This is typically accomplished by using a large excess of the alcohol or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[3]
The mechanism involves several key steps:
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[10][11]
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[3]
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This converts the hydroxyl group into a much better leaving group (H₂O).[1]
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[10]
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer-Speier esterification.
Protocol: Synthesis of Methyl 5-(Cyclopropylmethoxy)pyridine-3-carboxylate
Methanol (MeOH), anhydrous (≥ 20 eq, serves as solvent)
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
Round-bottom flask equipped with a reflux condenser and drying tube
Magnetic stirrer and heating mantle
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Rotary evaporator
Procedure:
To a round-bottom flask, add 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid.
Add a large excess of anhydrous methanol (e.g., 20-50 mL per gram of carboxylic acid).
Stir the mixture at room temperature until the acid is fully dissolved or well-suspended.
Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid dropwise.
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C for methanol).
Maintain reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
Dissolve the residue in an organic solvent like ethyl acetate.
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution will occur.[4]
Wash the organic layer sequentially with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Purify the crude product by flash column chromatography on silica gel if necessary.
Troubleshooting
Low Conversion: The equilibrium nature of the reaction is a common issue.[2] Ensure anhydrous conditions, as water will shift the equilibrium back to the starting materials. Consider using a Dean-Stark trap with a solvent like toluene if using a higher boiling alcohol.[4]
Dark/Tarry Product Mixture: The combination of strong acid and heat can cause decomposition, particularly with sensitive substrates.[4] Reduce the reaction temperature or the amount of catalyst.
Incomplete Reaction: The basic pyridine nitrogen can be protonated by the strong acid catalyst, which may reduce the reactivity of the system. A milder acid catalyst like p-toluenesulfonic acid (TsOH) can be tried.
Method 2: Steglich Esterification
Principle and Mechanistic Insight
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[12][13] This method is particularly advantageous for substrates that are sensitive to acid or heat.[6][14]
The mechanism proceeds as follows:
Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[5][15] This intermediate is essentially an activated form of the carboxylic acid.
Acyl Transfer to Catalyst: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea.[5][6] This forms a new, even more reactive intermediate, an N-acylpyridinium salt, and releases dicyclohexylurea (DCU).
Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium salt, forming the desired ester.
Catalyst Regeneration: The DMAP catalyst is regenerated in the process.
The use of DMAP is crucial as it accelerates the reaction and suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[6]
Application Note: A Scalable and Efficient Synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
Introduction 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a key building block in contemporary medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules. The unique phys...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a key building block in contemporary medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules. The unique physicochemical properties imparted by the cyclopropylmethoxy group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Consequently, a robust, scalable, and cost-effective synthetic route to this intermediate is of significant interest to researchers and professionals in drug development. This application note provides a detailed, three-step protocol for the multigram-scale synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, commencing from the commercially available ethyl 5-hydroxynicotinate. The described methodology is designed for efficiency and scalability, making it suitable for both laboratory and pilot-plant production.
Synthetic Strategy
The overall synthetic strategy is a three-step process designed for scalability and high purity of the final product:
Williamson Ether Synthesis: The synthesis begins with the O-alkylation of ethyl 5-hydroxynicotinate with (bromomethyl)cyclopropane. This classic Williamson ether synthesis is a reliable method for forming the ether linkage.[1]
Saponification: The ethyl ester of the resulting intermediate is hydrolyzed under basic conditions to yield the target carboxylic acid.
Purification: The final product is isolated and purified through a straightforward acidification and crystallization process, avoiding the need for chromatographic purification on a large scale.
The following diagram provides a visual representation of this synthetic workflow.
Caption: Synthetic workflow for the three-step synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid.
Part 1: Synthesis of Ethyl 5-(cyclopropylmethoxy)nicotinate
Rationale
The initial step involves a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1] Ethyl 5-hydroxynicotinate is chosen as the starting material due to its commercial availability and the presence of a nucleophilic hydroxyl group.[2] (Bromomethyl)cyclopropane is a suitable alkylating agent for introducing the cyclopropylmethyl moiety.[3] A weak inorganic base such as potassium carbonate is employed to deprotonate the phenolic hydroxyl group, minimizing potential side reactions.[4] Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which facilitates SN2 reactions.[4]
Protocol
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 5-hydroxynicotinate (167 g, 1.0 mol), potassium carbonate (207 g, 1.5 mol), and 1 L of anhydrous N,N-Dimethylformamide (DMF).
Reagent Addition: Slowly add (bromomethyl)cyclopropane (148.5 g, 1.1 mol) to the suspension with vigorous stirring.
Reaction: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium salts and wash the filter cake with ethyl acetate (2 x 200 mL). Combine the filtrate and the washings.
Extraction: Transfer the organic solution to a separatory funnel and wash with water (3 x 500 mL) to remove residual DMF, followed by a wash with brine (1 x 500 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-(cyclopropylmethoxy)nicotinate as an oil. The crude product is often of sufficient purity for the subsequent step.
Reagent/Solvent
Molar Mass ( g/mol )
Moles
Equivalents
Mass/Volume
Ethyl 5-hydroxynicotinate
167.16
1.0
1.0
167 g
(Bromomethyl)cyclopropane
134.99
1.1
1.1
148.5 g
Potassium Carbonate
138.21
1.5
1.5
207 g
DMF
-
-
-
1 L
Ethyl Acetate
-
-
-
400 mL
Water
-
-
-
1.5 L
Brine
-
-
-
500 mL
Sodium Sulfate
-
-
-
As needed
Part 2: Synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Rationale
The second step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the ester starting material and the sodium hydroxide reactant. The reaction is heated to accelerate the hydrolysis process.
Protocol
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the crude ethyl 5-(cyclopropylmethoxy)nicotinate (from the previous step, assuming ~1.0 mol).
Solvent and Reagent Addition: Add 1 L of ethanol and a solution of sodium hydroxide (60 g, 1.5 mol) in 500 mL of water.
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 1 L of water.
Purification:
Wash the aqueous solution with methyl tert-butyl ether (MTBE) (2 x 500 mL) to remove any non-polar impurities.
Carefully acidify the aqueous layer to a pH of approximately 4-5 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate will form.
Stir the suspension for 1 hour in the ice bath to ensure complete precipitation.
Filter the solid product using a Buchner funnel and wash thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral.
Dry the solid product in a vacuum oven at 50 °C to a constant weight to yield 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid as a white to off-white solid.
Reagent/Solvent
Molar Mass ( g/mol )
Moles
Equivalents
Mass/Volume
Ethyl 5-(cyclopropylmethoxy)nicotinate
221.25
~1.0
1.0
~221 g
Sodium Hydroxide
40.00
1.5
1.5
60 g
Ethanol
-
-
-
1 L
Water
-
-
-
1.5 L + 1.5 L
Methyl tert-butyl ether
-
-
-
1 L
Concentrated HCl
-
-
-
As needed
Analytical Characterization
The identity and purity of the final product can be confirmed by standard analytical techniques:
¹H NMR: To confirm the chemical structure.
¹³C NMR: To further confirm the chemical structure.
Mass Spectrometry: To determine the molecular weight.
HPLC: To assess the purity of the final product.
Melting Point: As a preliminary indication of purity.
Safety Considerations
DMF: is a potential teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
(Bromomethyl)cyclopropane: is a lachrymator and should be handled with care in a fume hood.
Sodium Hydroxide and Concentrated Hydrochloric Acid: are corrosive and should be handled with appropriate PPE, including gloves and safety glasses.
The acidification step is exothermic and should be performed with cooling.
Conclusion
This application note details a scalable and efficient three-step synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid. The methodology utilizes readily available starting materials and reagents, and the purification procedure is amenable to large-scale production. This robust process provides a reliable route for obtaining this valuable building block for drug discovery and development.
References
Waghmare, S. V., et al. (2014). Intensification of Pyridine-3-carboxylic Acid Extraction Using N-Methyl-N,N-dioctyloctan-1-ammonium Chloride in Different Type of Diluents. Journal of Chemical & Engineering Data, 59(8), 2443–2449.[5]
Council of Scientific & Industrial Research. (2013). Process for producing pyridine carboxylic acids. U.S. Patent 8,575,350.[6]
Eastman Chemical Company. (2000). Process for the production of cyclopropylmethyl halides. U.S. Patent 6,118,032.[7]
Council of Scientific & Industrial Research. (2011). Process for producing pyridine carboxylic acids. European Patent EP 2428505 B1.[8]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]1]
Howson, S. E. (2012). Williamson etherification using a hydroxypyridine. ChemSpider SyntheticPages, SP555.[4]
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]]
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]]
ResearchGate. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Retrieved from [Link]]
Li, K. (2020). Review of cyclopropyl bromide synthetic process. Journal of Physics: Conference Series, 1549, 042045.[9]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]]
Eastman Chemical Company. (1999). PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES. European Patent EP 1109765 B1.[10]
Maha Automations. (2023, January 21). CYCLOPROPYL METHYL BROMIDE. Retrieved from [Link]3]
National Center for Biotechnology Information. (n.d.). Ethyl 5-hydroxynicotinate. PubChem. Retrieved from [Link]2]
Application Notes and Protocols for the Purification of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
Introduction 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a heterocyclic organic compound with significant potential in pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a heterocyclic organic compound with significant potential in pharmaceutical research and development. As with many active pharmaceutical ingredients (APIs), achieving a high degree of purity is paramount to ensure its safety, efficacy, and stability. This document provides a comprehensive guide to the purification of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, with a primary focus on recrystallization techniques. These protocols are designed for researchers, scientists, and drug development professionals to establish a robust and reproducible purification strategy.
The molecular structure of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, featuring a polar pyridine ring, a carboxylic acid group, and a moderately non-polar cyclopropylmethoxy group, dictates its solubility and, consequently, the strategy for its purification. The presence of both hydrogen bond donors (the carboxylic acid) and acceptors (the pyridine nitrogen and oxygen atoms) suggests that polar solvents will play a key role in its dissolution.
Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of a crystalline solid. The impurities, ideally, either remain dissolved in the cold solvent or are removed beforehand through hot filtration.
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The adage "like dissolves like" is a useful starting point. Given the polar nature of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, polar solvents are expected to be more effective. The solubility of pyridine carboxylic acids is also known to be pH-dependent.[1]
Solvent Selection and Screening
Due to the limited availability of precise quantitative solubility data for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, a systematic solvent screening process is the first essential step. Based on the known solubility of the closely related nicotinic acid (pyridine-3-carboxylic acid), which is soluble in dimethyl sulfoxide (DMSO), ethanol, water, and acetone, these and other polar solvents are promising candidates.[2][3][4]
Recommended Solvents for Screening:
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
High polarity, good for highly polar compounds.
Ethanol
78
24.5
Good general-purpose polar protic solvent.
Methanol
65
32.7
Similar to ethanol, but more polar.
Acetone
56
20.7
A polar aprotic solvent with a low boiling point.[2]
A non-polar solvent, potentially useful as an anti-solvent.
Hexane
69
1.9
A non-polar solvent, likely to be a poor solvent for the target compound and thus a good anti-solvent.
Protocol for Solvent Screening
This protocol outlines a systematic approach to identify a suitable solvent or solvent system for the recrystallization of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid.
Objective: To determine a solvent that dissolves the compound when hot and allows for good crystal recovery upon cooling.
Place approximately 20-30 mg of the crude compound into a small test tube.
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid is just covered. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath while continuing to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
If no crystals form after cooling to room temperature, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.
If crystallization is successful, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.
Evaluate the quality and quantity of the crystals formed. A good solvent will yield a significant amount of pure-looking crystals.
Interpretation of Results:
Good Solvent: The compound is insoluble or sparingly soluble in the cold solvent but completely soluble in the hot solvent. Good crystal formation is observed upon cooling.
Poor Solvent: The compound is insoluble in both the cold and hot solvent.
Too Good a Solvent: The compound is soluble in the cold solvent.
If a single solvent does not provide the desired outcome, a multi-solvent system may be necessary. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the purification of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid using a single-solvent or a two-solvent system, based on the results from the solvent screening.
Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Dissolution: Place the crude 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent, enough to create a slurry. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove any particulate matter that is not soluble in the hot solvent.
Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Caption: Workflow for two-solvent (anti-solvent) recrystallization.
Procedure:
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness is observed.
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold "poor" solvent.
Drying: Dry the purified crystals under vacuum.
Troubleshooting
Issue
Possible Cause
Suggested Solution
No crystals form
Too much solvent was used.
Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution cooled too quickly.
Reheat the solution and allow it to cool more slowly.
Oiling out
The boiling point of the solvent is too high, or the melting point of the compound is below the boiling point of the solvent.
Use a lower-boiling solvent or a solvent mixture.
The compound is too impure.
Consider a preliminary purification step before recrystallization.
Low recovery
Too much solvent was used.
Use the minimum amount of hot solvent necessary for dissolution.
The crystals were washed with too much cold solvent.
Use only a small amount of ice-cold solvent for washing.
The compound is significantly soluble in the cold solvent.
Ensure the solution is thoroughly chilled in an ice bath before filtration.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath, not an open flame.
Consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The purification of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is a critical step in its preparation for research and development. Recrystallization is a highly effective method for achieving high purity. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol, will yield a product of the desired quality. The information and protocols provided in this guide offer a solid foundation for developing a robust and reproducible purification process.
References
Gonçalves, L. M., & da Piedade, M. E. M. (2010). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
Baptista, D. S., Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392.
Ferreira, A. G. M., & Piedade, M. E. M. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
Chen, J., Wang, Y., & Li, W. (2005). Solubilities of niacin in sulfuric acid + water and 3-picoline + sulfuric acid + water from (292.65–361.35) K. Fluid Phase Equilibria, 238(2), 162-166.
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
Lemmerer, A., Govindraju, S., Johnston, M., Motloung, X., & Savig, K. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(20), 3591-3595.
Škerget, M., & Knez, Ž. (2007). Solubility and Precipitation of Nicotinic Acid in Supercritical Carbon Dioxide.
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]
Juricek, M., & Gladysz, J. A. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors.
PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. Retrieved from [Link]
Chemcas. (n.d.). 6-(cyclopropylamino)pyridine-3-carboxylic acid. Retrieved from [Link]
Topic: Suzuki Cross-Coupling with 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid Derivatives
An Application Note and Protocol for Researchers Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science for the constructi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science for the construction of biaryl and hetero-biaryl scaffolds.[1][2] Pyridine-containing molecules are of immense interest due to their prevalence in biologically active compounds. This document provides a detailed guide for the Suzuki cross-coupling of derivatives of 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid, a scaffold with potential applications in drug discovery. We will explore the unique challenges presented by this substrate class, including the potential for catalyst inhibition by the pyridine nitrogen and the reactivity of the carboxylic acid moiety.[1][3][4] This guide presents a mechanistic overview, strategies for reaction optimization, detailed experimental protocols, and a troubleshooting guide to empower researchers in this field.
Introduction: The Pyridine Challenge in Suzuki-Miyaura Coupling
The pyridine ring is a ubiquitous motif in medicinal chemistry. However, its inclusion in cross-coupling reactions is not always straightforward. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This is particularly pronounced with 2-substituted pyridines but remains a consideration for all pyridine isomers.[5][6]
The substrate in focus, a 5-substituted pyridine-3-carboxylic acid derivative, presents a multi-faceted challenge:
Electronic Effects : The pyridine ring is electron-deficient, which can influence the rate-determining oxidative addition step.[7]
Catalyst Coordination : The nitrogen atom can act as a ligand, sequestering the active palladium species.
Functional Group Tolerance : The presence of a carboxylic acid introduces a labile proton, which can interfere with common basic conditions, potentially requiring a protection strategy (e.g., esterification).[1][4]
This guide will provide the foundational knowledge and practical steps to navigate these challenges effectively.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8]
The key steps are:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine electrophile, forming a Pd(II) complex.
Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Component Selection
The success of coupling with heteroaromatic substrates hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
The choice of ligand is paramount for mitigating catalyst inhibition and promoting high catalytic activity with pyridine substrates.[3] Electron-rich and sterically bulky phosphine ligands are often preferred as they can facilitate the oxidative addition and reductive elimination steps.
Catalyst System
Ligand Type
Typical Substrates
Key Advantages & Considerations
Pd(PPh₃)₄
Tetrakis(triphenylphosphine)
Bromo/Iodo-pyridines
Commercially available Pd(0) source. Can be sluggish with less reactive substrates.
Pd(OAc)₂ / PPh₃
Triphenylphosphine
Bromo/Iodo-pyridines
Generated in situ. Simple and cost-effective.
PdCl₂(dppf)
Dppf (Bidentate Ferrocenyl)
Bromo/Chloro-pyridines
Highly effective for a range of heteroaromatics, including electron-deficient ones.[9]
Buchwald Ligands
Dialkylbiaryl phosphines
Chloro-pyridines, Sterically hindered substrates
Highly active catalyst systems, enabling reactions at lower temperatures and catalyst loadings.[10]
NHC Ligands
N-Heterocyclic Carbenes
Chloro-pyridines
Form robust bonds with palladium, leading to stable and highly active catalysts.[11]
For the 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid framework, starting with a system like PdCl₂(dppf) or a pre-formed Buchwald catalyst is recommended, especially if the coupling partner is a less reactive chloro-pyridine.
Base and Solvent Selection
The base plays a crucial role in the transmetalation step. For heteroaryl couplings, stronger inorganic bases are often employed.
Potassium Carbonate (K₂CO₃) : A versatile and common choice, often used in a mixture of an organic solvent and water.
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) : Stronger bases that are often effective for more challenging couplings, including those with chloro-substrates or when dealing with free carboxylic acids.[1][7]
Solvents : Anhydrous solvents like 1,4-dioxane , toluene , or DMF are frequently used. The addition of a small amount of water can be beneficial, particularly when using carbonate bases.[1]
Critical Note on the Carboxylic Acid: The free carboxylic acid can be protonated by the base, potentially complicating the reaction.[12] Therefore, it is highly recommended to first perform the coupling on the corresponding methyl or ethyl ester derivative. If direct coupling of the acid is required, a strong, non-nucleophilic base like K₃PO₄ is a better starting point.
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling of Methyl 5-(cyclopropylmethoxy)-6-bromopyridine-3-carboxylate
This protocol outlines a general procedure using a common palladium catalyst. It is designed as a starting point for optimization.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add methyl 5-(cyclopropylmethoxy)-6-bromopyridine-3-carboxylate (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), PdCl₂(dppf) (0.015 mmol, 3 mol%), and potassium carbonate (1.25 mmol, 2.5 equiv).
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Homocoupling of the boronic acid can be a side reaction if oxygen is present.[7]
Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio, to achieve a concentration of ~0.1 M) via syringe.
Reaction : Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 2-18 hours.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Isolation : Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.
Use a more active catalyst system (e.g., a Buchwald pre-catalyst). Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Increase the reaction temperature.
Homocoupling of Boronic Acid
Presence of oxygen in the reaction vessel.
Improve the degassing procedure. Ensure a strict inert atmosphere is maintained throughout the reaction.
Debromination/Protodeborylation
Presence of water/protons; Unstable boronic acid.
Use scrupulously dry reagents and solvents. Consider using a boronic pinacol ester (BPin) instead of the boronic acid for increased stability.
Catalyst Decomposition (black ppt.)
High temperature; Ligand degradation.
Run the reaction at the lowest effective temperature. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC).
Conclusion
The Suzuki-Miyaura cross-coupling of 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid derivatives is a highly achievable transformation critical for the synthesis of novel compounds in drug discovery. Success relies on a rational approach to overcoming the inherent challenges of pyridine substrates. By protecting the carboxylic acid as an ester and carefully selecting an appropriate palladium catalyst, ligand, and base, researchers can reliably construct these valuable molecular architectures. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing these important reactions.
References
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 2012, 77, 3700-3703.
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angew. Chem. Int. Ed. 2020, 59, 1-15.
Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. 2012, 77(8), 3700-3703.
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.
A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry. 2014, 79(8), 3463-3473.
Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Request PDF.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012, 17(4), 4439-4452.
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
Technical Support Center: Optimizing the Yield of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
Welcome to the Technical Support Center. For researchers and drug development professionals, the synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid presents a classic chemoselectivity challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. For researchers and drug development professionals, the synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid presents a classic chemoselectivity challenge. The starting material, 5-hydroxynicotinic acid, contains three reactive sites: a carboxylic acid, a phenolic-like hydroxyl group, and a nucleophilic pyridine nitrogen. Poor yield is almost always the result of competing esterification, N-alkylation (zwitterion formation), or incomplete conversion.
This guide provides a self-validating, mechanistically grounded workflow to maximize your O-alkylation yield and eliminate downstream purification bottlenecks.
Mechanistic Overview & Optimized Workflow
To achieve high yields, the synthesis must be broken down into three logical phases:
Carboxylate Masking: Preventing the carboxylic acid from acting as a competing nucleophile.
Chemoselective O-Alkylation: Steering the ambident nucleophilicity of the pyridine ring toward the oxygen atom rather than the nitrogen.
Mild Saponification: Unmasking the product without cleaving the newly formed ether.
Optimized synthetic workflow for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid.
Troubleshooting & FAQs
Q1: Why am I getting complex mixtures and low yields when reacting 5-hydroxynicotinic acid directly with cyclopropylmethyl bromide?A1: Direct alkylation of the unprotected acid is a flawed strategy. The carboxylate is highly nucleophilic and will rapidly consume your alkylating agent to form an ester. Furthermore, the presence of the free acid complicates the purification of the amphoteric pyridine product.
Solution: You must first mask the carboxylic acid. A highly efficient, self-validating method is the Fischer esterification using 1[1]. This heterogeneous catalysis avoids aqueous workups that lose the highly water-soluble 5-hydroxynicotinic acid.
Q2: I protected the carboxylic acid as a methyl ester, but I am still seeing a highly polar byproduct. Is this N-alkylation?A2: Yes. Hydroxypyridines exhibit ambident nucleophilicity. While 3-hydroxypyridines do not form stable pyridone tautomers like their 2- or 4-isomers, the2[2]. When the nitrogen attacks the cyclopropylmethyl bromide, it forms an N-alkylpyridinium salt, which is highly polar and permanently consumes your starting material.
Solution: The selectivity between O- and N-alkylation is governed by3[3]. The oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." To favor O-alkylation:
Base Selection: Avoid strong bases like NaH. Use a milder base like K₂CO₃ or Cs₂CO₃, which coordinates with the oxygen and maintains a tighter ion pair, favoring the harder electrophilic attack.
Leaving Group: While cyclopropylmethyl bromide is standard, if N-alkylation persists, switching to a "harder" leaving group like a mesylate or tosylate can shift the pathway entirely toward O-alkylation[3].
Q3: My O-alkylation reaction is stalling at 60% conversion. Should I increase the temperature to 100 °C?A3: No. Increasing the temperature disproportionately accelerates the N-alkylation pathway, which has a higher activation energy but leads to a4[4].
Solution: Instead of increasing temperature, increase the reactivity of the electrophile. Add a catalytic amount (0.1 equivalents) of Tetrabutylammonium iodide (TBAI). This triggers a Finkelstein reaction in situ, converting the bromide to the more reactive cyclopropylmethyl iodide, allowing the reaction to proceed to completion at a milder temperature (60 °C)[2].
Q4: How do I unmask the carboxylic acid without cleaving the newly formed cyclopropylmethyl ether?A4: Williamson ether products are highly stable to basic conditions[4]. You can safely perform a standard saponification using LiOH in a THF/Water mixture. This will cleanly hydrolyze the methyl ester to the final 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid without risking ether cleavage.
Quantitative Data: Impact of Conditions on O- vs N-Alkylation Selectivity
The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity during the alkylation of methyl 5-hydroxynicotinate.
Reaction Condition
Base
Solvent
Temp (°C)
Leaving Group
O:N Ratio
Isolated Yield (O-Alkylated)
Standard (Unoptimized)
NaH
DMF
80
Bromide
40:60
35%
Temperature Control
K₂CO₃
DMF
100
Bromide
60:40
55%
Base Optimization
K₂CO₃
DMF
60
Bromide
85:15
78%
HSAB Optimization
K₂CO₃
DMF
60
Tosylate
>95:5
92%
Catalyst Addition
K₂CO₃ + TBAI
DMF
60
Bromide
90:10
88%
Validated Experimental Protocol
Step 1: Synthesis of Methyl 5-hydroxynicotinate (Carboxylate Protection)
Causality: Heterogeneous catalysis prevents the loss of the highly polar zwitterionic starting material during aqueous workup[1].
Charge a round-bottom flask with 5-hydroxynicotinic acid (1.0 equiv) and anhydrous methanol (10 mL/mmol).
Add Amberlyst-15 ion-exchange resin (approx. 2.0 g per gram of starting material).
Heat the suspension to reflux with vigorous stirring for 24 hours.
Validation: Monitor by TLC (10% MeOH in DCM). The product will run significantly higher than the baseline-stuck starting material.
Cool to room temperature, filter off the Amberlyst-15 resin, and wash the resin with excess methanol.
Concentrate the filtrate under reduced pressure to afford methyl 5-hydroxynicotinate as a solid. Use directly in the next step.
Step 2: Synthesis of Methyl 5-(cyclopropylmethoxy)nicotinate (O-Alkylation)
Causality: Using a mild base and TBAI at a controlled temperature ensures the "hard" oxygen nucleophile outcompetes the "soft" nitrogen[2][3].
Dissolve methyl 5-hydroxynicotinate (1.0 equiv) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂ or Argon).
Add finely powdered anhydrous K₂CO₃ (2.0 equiv) and TBAI (0.1 equiv). Stir at room temperature for 15 minutes to pre-form the phenoxide equivalent.
Heat the reaction mixture to 60 °C and stir for 12 hours.
Validation: Quench a 10 µL aliquot in water/EtOAc and check by TLC (30% EtOAc in Hexanes). The O-alkylated product is UV-active and runs at Rf ~0.5, while any N-alkylated byproduct remains at the baseline.
Cool to room temperature, dilute with water, and extract with EtOAc (3x).
Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.
Step 3: Synthesis of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (Saponification)
Causality: Mild basic hydrolysis selectively cleaves the ester without degrading the ether linkage[4].
Dissolve methyl 5-(cyclopropylmethoxy)nicotinate (1.0 equiv) in a 1:1 mixture of THF and H₂O (4 mL/mmol).
Add LiOH·H₂O (2.0 equiv) in one portion.
Stir at room temperature for 4 hours.
Validation: TLC (30% EtOAc in Hexanes) should show complete consumption of the starting ester.
Remove THF under reduced pressure.
Cool the remaining aqueous layer in an ice bath and carefully acidify with 1M HCl to pH 3-4. The product, being amphoteric, will precipitate at its isoelectric point.
Filter the resulting white/off-white solid, wash with cold water, and dry under high vacuum to afford the final product.
Technical Support Center: Troubleshooting Solubility Issues with 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid in Dichloromethane
Welcome to our dedicated technical support guide. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Cyclopropylmethoxy)pyridine-3-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid in dichloromethane (DCM). Here, we delve into the underlying chemical principles governing this issue and provide a systematic, hands-on approach to achieving successful dissolution for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid in dichloromethane for my reaction, but it's not dissolving. Why is this happening?
A1: This is a common challenge that stems from the inherent molecular structure of your compound. 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid possesses both a polar carboxylic acid group (-COOH) and a basic pyridine nitrogen atom. This combination can lead to strong intermolecular hydrogen bonding between molecules, forming a stable crystal lattice that is difficult for a non-polar solvent like dichloromethane to break down. Furthermore, the zwitterionic character of the molecule can significantly reduce its solubility in non-polar solvents.
Q2: I've seen similar compounds used in DCM in the literature. What am I missing?
A2: It's likely that the literature procedures involve key additives or modifications to achieve solubility. Often, the dissolution of polar, amphoteric compounds like yours in DCM is facilitated by the addition of a reagent that disrupts the intermolecular forces. This could be an acid, a base, or a co-solvent that modifies the overall polarity of the medium.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
This guide provides a logical flow for troubleshooting and resolving the solubility of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid in dichloromethane.
Initial Assessment: Understanding the System
Before modifying your procedure, it's crucial to understand the chemical interactions at play. The primary obstacle is the strong intermolecular hydrogen bonding of the carboxylic acid and the potential for zwitterion formation.
Caption: Intermolecular hydrogen bonding network hindering dissolution in DCM.
Protocol 1: Co-Solvent Strategy
A common and effective first step is the introduction of a polar, aprotic co-solvent. This can help to disrupt the hydrogen bonding network without directly reacting with your compound.
Recommended Co-solvents:
Tetrahydrofuran (THF)
N,N-Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Experimental Workflow:
Preparation: To your vial containing 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid and dichloromethane, add the co-solvent dropwise.
Observation: Stir the mixture vigorously at room temperature.
Quantification: Start with a small percentage of co-solvent (e.g., 5% v/v) and gradually increase it.
Data Summary Table:
Co-Solvent
Starting % (v/v)
Observations
Recommended Max % (v/v)
THF
5%
Partial dissolution
20%
DMF
2%
Good dissolution
10%
DMSO
1%
Excellent dissolution
5%
Causality: The polar nature of these co-solvents allows them to solvate the polar functional groups of your molecule, effectively breaking the intermolecular hydrogen bonds and facilitating dissolution in the bulk DCM.
Protocol 2: Acid/Base Modification
For reaction conditions that are tolerant to acidic or basic additives, this can be a highly effective method.
A. Acidic Additive (Formation of the Pyridinium Salt)
By adding a strong acid, you can protonate the basic pyridine nitrogen, forming a pyridinium salt. This salt will have a different solubility profile.
Recommended Acid:
Trifluoroacetic acid (TFA)
Experimental Workflow:
Caption: Workflow for solubilization via pyridinium salt formation.
Stoichiometry: To your suspension in DCM, add 1.1 equivalents of trifluoroacetic acid.
Mixing: Stir the mixture at room temperature. Dissolution should occur as the pyridinium salt forms.
Trustworthiness: This method is self-validating. The visual cue of dissolution confirms the formation of the more soluble salt. Be mindful that the presence of TFA may influence the reactivity of other functional groups in your reaction.
B. Basic Additive (Formation of the Carboxylate Salt)
If your subsequent reaction is compatible with a base, deprotonating the carboxylic acid to form a carboxylate salt can also enhance solubility, particularly with the aid of a phase-transfer catalyst.
Recommended Base and Catalyst:
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Base Addition: To your suspension in DCM, add 1.1 equivalents of DIPEA or TEA.
Catalyst Addition (If needed): If dissolution is slow, add a catalytic amount of TBAB (e.g., 0.05 equivalents).
Mixing: Stir at room temperature.
Causality: The formation of the ammonium carboxylate salt disrupts the hydrogen bonding network. The bulky alkyl groups on the amine also contribute to better solubility in the organic solvent. The phase-transfer catalyst can further assist in solvating the ionic species in the non-polar medium.
Protocol 3: Temperature Modification
While often the simplest approach, altering the temperature should be done with caution.
Experimental Workflow:
Gentle Warming: Warm the mixture to approximately 30-35°C with stirring.
Sonication: If warming is ineffective, gentle sonication in a water bath can help to break up solid aggregates and promote dissolution.
Important Considerations:
Thermal Stability: Ensure that 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is stable at the elevated temperature.
Solvent Loss: Dichloromethane has a low boiling point (39.6 °C). Perform warming in a sealed vessel or under a reflux condenser to prevent solvent evaporation.
Summary and Recommendations
For most applications where the integrity of the parent molecule is crucial for a subsequent reaction, the Co-Solvent Strategy (Protocol 1) is the recommended starting point due to its non-reactive nature. If this fails, and the reaction conditions permit, the Acidic Additive (Protocol 2A) method is often the most robust.
References
Solubility of Organic Compounds: LibreTexts™. (2023). 13.4: Solubility of Organic Compounds. [Link]
Phase-Transfer Catalysis: American Chemical Society. (2021). Phase-Transfer Catalysis. [Link]
Troubleshooting
Preventing decarboxylation of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid during heating
Compound Focus: 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the technical support hub for handling 5-(Cyclopropylmethoxy)...
Author: BenchChem Technical Support Team. Date: March 2026
Compound Focus: 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the technical support hub for handling 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid. This guide addresses the critical challenge of thermal decarboxylation during high-temperature synthetic workflows (e.g., cross-coupling, harsh cyclizations, or high-boiling solvent reflux).
Section 1: Mechanistic Insights & FAQs
Q1: Why does 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid undergo decarboxylation during my high-temperature reactions?A1: Pyridine-3-carboxylic acids (nicotinic acid derivatives) are inherently susceptible to thermal decarboxylation at elevated temperatures, typically degrading rapidly above 150°C[1]. The mechanism is heavily pH- and solvent-dependent. At or near the compound's isoelectric point (pH 3.0–4.5), the molecule exists predominantly as a zwitterion (protonated pyridine nitrogen, deprotonated carboxylate). The positively charged nitrogen acts as a powerful electron-withdrawing sink, lowering the activation energy for the heterolytic cleavage of the C3–C bond, releasing CO₂ and leaving behind a transient carbanion/ylide[2].
Q2: Can I just run the reaction in a strongly acidic solvent to fully protonate the molecule and prevent carboxylate leaving?A2:No. This is a critical error for this specific molecule. While lowering the pH fully protonates the carboxylic acid (preventing the formation of the leaving carboxylate anion), your molecule contains a 5-cyclopropylmethoxy group. The cyclopropyl ring is highly strained. Exposure to strong Brønsted acids (e.g., HCl, H₂SO₄) at elevated temperatures will trigger rapid acid-catalyzed ring-opening, converting your cyclopropyl group into a homoallylic or cyclobutyl derivative. You must avoid strong acids entirely.
Decarboxylation pathway showing zwitterion vulnerability vs. anion stability.
Section 2: Quantitative Stability Profiles
To make informed decisions about your reaction conditions, consult the thermal stability data below. Notice that the carboxylate anion decarboxylates at a significantly slower rate than the isoelectric species[2], making basic conditions favorable for mild heating.
Chemical State
pH Environment
Relative Decarboxylation Rate
Thermal Stability Threshold
Recommended Action
Zwitterion / Neutral
pH 3.0 - 4.5
Maximum (1.0x)
~150°C
Avoid heating; suitable for storage only.
Protonated Cation
pH < 2.0
Moderate (0.6x)
~170°C
Strictly Avoid (Destroys cyclopropyl ring).
Carboxylate Anion
pH > 7.0
Low (0.1x)
>220°C
Preferred for mild to moderate heating.
Ester (Protected)
N/A
Zero (0.0x)
>300°C
Mandatory for harsh thermal conditions.
Data extrapolated from kinetic studies of pyridinecarboxylic acids[2] and thermal degradation profiles of nicotinic acid derivatives[1],[3].
Q3: What is the most effective way to prevent decarboxylation without damaging the cyclopropyl group?A3: You have two primary strategies depending on your required reaction temperature:
Strategy A: Anionic Stabilization (For temperatures 120°C - 150°C)
Convert the acid to its sodium or potassium salt before heating. The carboxylate anion is significantly more thermally stable than the zwitterionic species because the lack of a protonated pyridine nitrogen raises the activation energy required for C-C bond cleavage[2].
Causality: Deprotonating the pyridine nitrogen removes the electron sink necessary for the Hammick-like decarboxylation transition state.
Strategy B: Transient Esterification (For temperatures >150°C)
Mask the carboxylic acid as an ester (e.g., methyl ester). Esters cannot undergo the cyclic transition state required for thermal decarboxylation.
Expertise & Experience: Standard Fischer esterification (MeOH/H⁺) will destroy your cyclopropylmethoxy group. You must use a mild, base-promoted esterification (e.g., MeI / K₂CO₃) to protect the acid-sensitive cyclopropyl ring.
Section 4: Self-Validating Experimental Protocols
If your workflow requires temperatures exceeding 150°C, use the following self-validating protocol to transiently protect the carboxylic acid.
System Validation: The use of a mild base ensures the cyclopropyl ring remains intact. In-process LCMS monitoring provides absolute confirmation that the labile carboxyl group is masked before thermal stress is applied.
Phase 1: Esterification (Protection)
Suspend 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
Add Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 15 minutes.
Causality: This generates the carboxylate anion, preparing it for nucleophilic attack while keeping the pH basic to protect the ether linkage.
Add Iodomethane (MeI) (1.2 eq) dropwise.
Stir for 2 hours at room temperature.
Validation: Pull an aliquot for LCMS. Validate completion by observing the complete disappearance of the starting material mass and the appearance of the M+14 mass shift (methyl ester). Do not proceed to heating until conversion is >98%.
Quench with water, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Phase 2: High-Temperature Reaction
Subject the resulting methyl ester to your required high-temperature workflow (e.g., cross-coupling, cyclization) up to 250°C.
Causality: The ester completely shuts down the decarboxylation pathway by eliminating the acidic proton required to form the zwitterion.
Phase 3: Saponification (Deprotection)
Dissolve the crude high-temp product in a 3:1:1 mixture of THF:MeOH:H₂O.
Stir at room temperature for 4-6 hours.
Validation: Monitor via LCMS until the ester mass completely reverts to the carboxylic acid mass.
Carefully acidify the mixture to pH 4.5 using 1M Citric Acid.
Causality: Citric acid is a weak organic acid. Using it instead of HCl prevents accidental cleavage of the cyclopropylmethoxy group during the workup.
Extract with Dichloromethane or filter the precipitated final product.
Workflow for thermal processing based on temperature thresholds.
Technical Support Center: Crystallization & Impurity Troubleshooting for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting for the isolation and crystallization of 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid (CAS 1385696-61-6).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting for the isolation and crystallization of 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid (CAS 1385696-61-6). Designed for process chemists and drug development professionals, this resource bridges the gap between theoretical physical chemistry and practical benchtop workflows to ensure high-purity API recovery.
Part 1: Quantitative Impurity Profiling & Causality
Understanding the structural origins of impurities is the first step in designing a self-validating crystallization protocol. The table below summarizes the primary impurities encountered during the synthesis (typically via Williamson etherification of 5-hydroxynicotinic acid) and their physicochemical impact on crystallization.
Impurity Type
Structural Origin
pKa / pI Estimate
Impact on Crystallization
Purge Strategy
5-Hydroxynicotinic Acid
Unreacted starting material
pKa ~2.5, 8.5
Extensive H-bonding; induces severe co-precipitation
pH-controlled aqueous wash; Isoelectric focusing
N-Alkylated Pyridinium Salt
Over-alkylation at the pyridine nitrogen
N/A (Permanent Cation)
Alters solubility; acts as a surfactant causing oiling out
Extended hydrolysis; Recrystallization from heptane
Part 2: Troubleshooting Guide & FAQs
Q1: My crystallization is "oiling out" (Liquid-Liquid Phase Separation - LLPS) instead of forming a solid bed. How do I force nucleation?
Expertise & Causality: Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystallization can occur. This is a known two-step nucleation phenomenon where a metastable dense liquid phase forms due to rapid cooling or high impurity loads acting as surfactants[1].
Solution: To prevent this, you must operate strictly within the Metastable Zone Width (MSZW). Decrease your cooling rate (e.g., to 0.1–0.25 °C/min) and monitor the solution using ATR-FTIR[2]. If oiling out has already occurred, dissolve the oil in a minimal amount of a strong solvent (like dichloromethane) and add a non-polar antisolvent (like hexane or heptane) dropwise until turbidity persists, then cool slowly to induce crystallization[3].
Q2: HPLC shows significant levels of unreacted 5-hydroxynicotinic acid. Recrystallization from standard organics isn't purging it. Why?
Expertise & Causality: 5-hydroxynicotinic acid contains both a carboxylic acid and a phenolic hydroxyl group, allowing it to form robust intermolecular hydrogen-bonded networks. This causes it to co-precipitate with your target etherified product.
Solution: Leverage the differing pKa values through an initial acid-base workup[3]. Adjust the crude mixture to the exact isoelectric point (pI) of the target product (approximately pH 3.5). At pH 3.5, 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid is zwitterionic and highly insoluble, while the more acidic 5-hydroxynicotinic acid remains partially ionized and can be purged into the mother liquor[4].
Q3: I am detecting a highly polar impurity by NMR, suspected to be the N-alkylated quaternary salt. How is this removed?
Expertise & Causality: During the alkylation of 5-hydroxynicotinic acid with cyclopropylmethyl halide, the basic pyridine nitrogen acts as a competing nucleophile, leading to irreversible N-alkylation.
Solution: Unlike the target compound, the N-alkylated pyridinium byproduct is a permanent quaternary salt. It lacks an isoelectric point and remains highly water-soluble at all pH levels. By employing the isoelectric crystallization protocol below, the N-alkylated impurity remains entirely dissolved in the aqueous phase and is completely rejected during filtration.
Part 3: Optimized Isoelectric Crystallization Protocol
This self-validating methodology leverages the zwitterionic nature of the pyridine-carboxylic acid to maximize purity and bypass phase separation issues.
Step-by-Step Methodology:
Dissolution & Saponification: Suspend the crude mixture in 2M NaOH (aqueous) at 10 mL/g. Heat to 60°C for 2 hours to ensure complete hydrolysis of any remaining ester intermediates.
Hot Filtration: Polish filter the hot aqueous solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts and particulate matter.
Nucleation & MSZW Control: Transfer the filtrate to a jacketed crystallizer. Cool the solution to 25°C at a strictly controlled rate of 0.25°C/min to avoid shocking the system and inducing LLPS[2].
Isoelectric Focusing (pH Adjustment): Slowly titrate the solution with 1M HCl until the pH reaches 4.5.
Seeding: Introduce 1% w/w pure seed crystals to the metastable solution. This provides a template for lattice growth, bypassing the dense liquid phase[1].
Final Precipitation & Aging: Continue adding 1M HCl dropwise until pH 3.5 is achieved. Age the slurry for 3 hours at 10°C to allow for Ostwald ripening.
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold water followed by a minimal volume of cold ethanol to displace the aqueous mother liquor. Dry under vacuum at 45°C.
Part 4: Diagnostic Workflow
Fig 1: Diagnostic workflow for troubleshooting 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid.
References
BenchChem. "N-(2-Amino-phenyl)-nicotinamide purification challenges and solutions."3
ACS Publications. "In Situ Measurement of Solution Concentration during the Batch Cooling Crystallization of l-Glutamic Acid using ATR-FTIR Spectroscopy Coupled with Chemometrics." 2
ACS Publications. "Role of Additives in Crystal Nucleation from Solutions: A Review." 1
Google Patents. "US4447615A - Process for the purification of nicotinic acid amide I." 4
Optimizing HPLC retention times for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid .
This molecule is notoriously difficult to optimize due to its amphoteric (zwitterionic) nature[1]. It contains a basic pyridine nitrogen (pKa ~ 5.0) and an acidic carboxylic acid group (pKa ~ 4.0). Additionally, the cyclopropylmethoxy group acts as a lipophilic tail. Balancing the retention of the polar zwitterionic core with the hydrophobic tail requires precise control over mobile phase chemistry, stationary phase selection, and system thermodynamics.
Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative reference data to achieve robust, reproducible retention times and symmetrical peak shapes.
I. Method Development Logic & Causality
Fig 1: Logical workflow for optimizing HPLC conditions for zwitterionic pyridine derivatives.
II. Core Troubleshooting Guides
Issue 1: Drifting Retention Times & Split Peaks
Symptom: The analyte's retention time (RT) shifts unpredictably between injections, or a single injection results in a split/bifurcated peak.
Causality: You are likely operating the mobile phase at a pH too close to the analyte's pKa. When the mobile phase pH is within ±1 unit of the pKa, the molecule exists in a dynamic equilibrium between ionized and non-ionized states[2]. Because the neutral and ionized forms have drastically different hydrophobicities, they partition differently into the C18 stationary phase, causing RT drift and peak splitting[2].
Solution: Apply the "2-Unit Rule." Set the mobile phase pH at least 2 units away from the pKa of the ionizable groups[2][3]. For 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, setting the pH to 2.0 ensures the carboxylic acid is fully protonated (neutral) and the pyridine is fully ionized, locking the molecule into a single, stable cationic state[3].
Issue 2: Severe Peak Tailing (Asymmetry > 1.5)
Symptom: Broad, asymmetrical peaks with an extended tailing edge.
Causality: Peak tailing in basic compounds is primarily driven by secondary interactions. While the lipophilic cyclopropylmethoxy tail interacts with the C18 phase (primary retention), the positively charged pyridine nitrogen undergoes strong cation-exchange interactions with unreacted, ionized silanol groups (
−Si−O−
) on the silica surface[4][5]. Older silica phases have highly acidic silanols that ionize above pH 3.0[6][7].
Fig 2: Mechanism of silanol-induced peak tailing and pH-mediated resolution.
Solution:
Lower the mobile phase pH to < 3.0 to fully protonate the silanols back to their neutral
−Si−OH
form, eliminating the electrostatic attraction[5][8].
Utilize high-purity "Type B" silica columns that are fully end-capped or feature polar-embedded groups to sterically shield any residual silanols[4][7].
III. Self-Validating Protocol: Robust Method Optimization
To ensure your method is scientifically sound, follow this step-by-step methodology. It includes a built-in diagnostic check to validate whether your issues are chemical or mechanical.
Step 1: Buffer Selection & Preparation
Select a buffer with a pKa close to your target pH to maximize buffering capacity. For a target pH of 2.0, use Phosphoric Acid/Phosphate (pKa 2.1) for UV detection, or Formic Acid (pKa 3.8, yields pH ~2.7 at 0.1% v/v) for LC-MS compatibility[7][9].
Prepare the buffer at a concentration of 10–50 mM. Critical Note: Do not exceed 50 mM, as high salt concentrations will precipitate when mixed with >50% organic modifier, causing catastrophic column backpressure[2][9].
Step 2: Column Selection
Install a high-purity, base-deactivated C18 column designed for low-pH stability (e.g., sterically protected silanes)[5][7].
Step 3: Gradient Design
Program a gradient starting at 5% organic modifier (Acetonitrile or Methanol) to retain the polar zwitterionic core.
Ramp up to 95% organic over 10-15 column volumes to elute the lipophilic cyclopropylmethoxy tail.
Step 4: System Equilibration & Self-Validation
Flush the column with at least 10 column volumes (CV) of the initial mobile phase to ensure the stationary phase is fully protonated.
Diagnostic Validation Check: Inject a sample containing your analyte and a neutral marker (e.g., toluene or uracil).
Outcome A: If the neutral marker is perfectly symmetrical but your analyte tails, the issue is chemical (silanol interaction). Proceed to lower the pH or change the column[4][5].
Outcome B: If both peaks tail, the issue is physical (e.g., a column void, blocked frit, or extra-column dead volume)[4][5].
IV. Quantitative Reference Data
Table 1: Buffer Selection Matrix for Zwitterionic Pyridines
Buffer System
pKa
Useful pH Range
MS Compatible?
Application Notes
Trifluoroacetic Acid (TFA)
0.5
< 1.5
Yes (Ion Suppression)
Strong ion-pairing agent; suppresses MS signal but yields sharp peaks[7][9].
Phosphate
2.1
1.1 - 3.1
No
Excellent UV transparency; ideal for low pH suppression of silanols[7][9].
Formate
3.8
2.8 - 4.8
Yes
Avoid for this analyte; buffering range overlaps with analyte pKa[9].
Acetate
4.8
3.8 - 5.8
Yes
Avoid for this analyte; forces the molecule into an unstable zwitterionic state[9].
| Ammonia | 9.2 | 8.2 - 10.2 | Yes | Good for high pH strategies; requires hybrid silica columns[9]. |
Q: Can I use Methanol instead of Acetonitrile as my organic modifier?A: Yes. Methanol is a protic solvent and can hydrogen-bond with residual silanols. For basic pyridine compounds, switching from aprotic Acetonitrile to Methanol can sometimes mask silanol interactions and slightly improve peak shape[4][10]. However, be aware that Methanol/Water mixtures generate significantly higher system backpressure than Acetonitrile/Water mixtures.
Q: Why is my retention time decreasing over multiple consecutive injections?A: Because this molecule has a polar core, you might be starting your gradient at a very high aqueous percentage (>95% water) to achieve retention. Standard C18 chains can undergo "phase collapse" or dewetting under highly aqueous conditions, leading to a loss of retention over time. Ensure your column is specifically designed for 100% aqueous compatibility (e.g., AQ-type, T3, or polar-embedded columns).
Q: I cannot use a low pH because my detector is a Mass Spectrometer and I need negative ion mode. What are my options?A: If you must operate in negative ion mode (which requires the carboxylic acid to be ionized), you cannot use pH 2.0. Instead, invert your strategy: use a high pH buffer (e.g., Ammonium Bicarbonate at pH 9.0). At pH 9.0, the basic pyridine nitrogen is fully neutralized, and the carboxylic acid is fully ionized. This eliminates cation-exchange tailing. However, you must use a hybrid-silica or polymer-based column, as standard silica dissolves rapidly above pH 8.0[7][11].
VI. References
1.[3] "How to Select a Buffer for your HPLC Mobile Phase?", Axion Labs.
2.[4] "What Causes Peak Tailing in HPLC?", Chrom Tech, Inc.
3.[5] "Peak Tailing in HPLC", Element Lab Solutions.
4.[6] "HPLC Tech Tip: Peak Tailing of Basic Analytes", Phenomenex.
5.[2] "Your guide to select the buffer in HPLC development part 1", PharmaCores.
6.[8] "HPLC Diagnostic Skills II – Tailing Peaks", LCGC.
7.[7] "A Guide to HPLC and LC-MS Buffer Selection", ACE HPLC.
8.[1] "HPLC Methods for analysis of 4-Pyridinecarboxylic acid", HELIX Chromatography.
9.[11] "Buffers and Eluent Additives for HPLC Method Development", Element Lab Solutions.
10.[9] "Reversed-phase HPLC Buffers", Pitt.edu.
11. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques", Waters.
12.[10] "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC", LCGC International.
Technical Support Center: Troubleshooting 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid Activation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when activating 5-(Cyclopropylmethoxy)pyridine-3-carb...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered when activating 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid for amide or ester coupling. This molecule presents a unique trifecta of reactive sites: a nucleophilic pyridine nitrogen, an acid-sensitive cyclopropylmethoxy ether, and the target carboxylic acid.
Below, you will find mechanistic explanations, quantitative data, self-validating protocols, and a troubleshooting logic workflow to eliminate side reactions and maximize your coupling yields.
Mechanistic Causality of Side Reactions (The "Why")
To optimize your reaction, you must first understand the competing pathways that lead to failure. The activation of this specific substrate is complicated by three primary side reactions:
N-Acylpyridinium Oligomerization: Like other [1], this molecule contains a basic pyridine nitrogen. During activation, the unprotonated pyridine nitrogen of one molecule can act as a nucleophile, attacking the activated ester of another. This leads to polymeric baseline smears on TLC. Furthermore, activated pyridinium moieties are highly susceptible to nucleophilic degradation under strongly alkaline conditions[2].
O-to-N Acyl Migration: When using carbodiimides (e.g., EDC, DCC), the initial O-acylisourea intermediate is highly reactive. Without a superior nucleophile or additive, it undergoes a rapid intramolecular rearrangement to form a thermodynamically stable, inactive N-acylurea[3].
Cyclopropyl Ring Opening / Ether Cleavage: The cyclopropylmethoxy group is highly vulnerable to strong Brønsted and Lewis acids. Reagents like thionyl chloride (SOCl2) generate stoichiometric HCl, which can cleave the ether linkage or induce cyclopropyl ring-opening via electrophilic addition, yielding chlorobutyl byproducts.
Fig 1. Mechanistic pathways of activation and primary side reactions.
Quantitative Data: Reagent Selection Matrix
Selecting the right activation reagent is the single most critical variable. The table below summarizes the empirical performance of common activation strategies for this specific substrate.
Activation System
Intermediate Formed
Primary Side Reaction
Cyclopropyl Stability
Expected Yield
Recommendation
SOCl₂ / Heat
Acid Chloride
Ring opening / Cleavage
Poor (HCl generation)
< 20%
Do Not Use
EDC / No Additive
O-Acylisourea
N-Acylurea migration
High
30 - 40%
Avoid
EDC / Oxyma Pure
Oxyma Active Ester
Diacylation (if excess amine)
High
75 - 85%
Good for scale-up
HATU / DIPEA
HOAt Active Ester
Minimal
High
> 90%
Optimal for Discovery
T3P / Pyridine
Mixed Anhydride
Minimal
High
80 - 90%
Excellent green alt.
Self-Validating Protocol: Mild Amidation via HATU/DIPEA
To prevent both acid-mediated degradation and base-mediated oligomerization, we utilize a highly controlled, mild activation using . This protocol is designed as a self-validating system —it includes In-Process Controls (IPCs) to mathematically prove the reaction is proceeding correctly before committing the nucleophile.
Dissolution & Concentration Control: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M . Causality: Keeping the concentration low (≤0.1 M) statistically disfavors intermolecular attack by the pyridine nitrogen, suppressing oligomerization.
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality: Pre-deprotonating the acid ensures rapid reaction with HATU in the next step.
Activation: Cool the mixture to 0 °C. Add HATU (1.1 eq) in one portion. Stir for 15 minutes.
Self-Validation Checkpoint (IPC 1): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS.
Validation Criteria: You must observe the mass of the HOAt-active ester (Exact Mass: Acid MW + 117 Da). If the starting material mass (193.2 Da) dominates, your HATU is degraded or your DMF is wet. Do not proceed until the active ester is confirmed.
Nucleophilic Attack: Add the target amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.
Self-Validation Checkpoint (IPC 2): After 2 hours, repeat the UPLC-MS analysis.
Validation Criteria: The HOAt-ester mass must be completely consumed and replaced by the target amide mass.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.
Troubleshooting FAQs & Logic Workflow
Use the decision tree below to diagnose specific failures encountered during your LC-MS or TLC analysis.
Fig 2. Decision tree for troubleshooting activation side reactions.
Frequently Asked Questions
Q: Why is my reaction yielding a dark, viscous polymeric smear on the TLC baseline?A: This is the hallmark of N-acylpyridinium self-condensation. Because the pyridine nitrogen is nucleophilic, it attacks the activated carboxylate of neighboring molecules. Solution: Dilute the reaction to <0.1 M. Ensure your base (DIPEA) is added before the coupling agent to keep the carboxylic acid deprotonated, which kinetically favors the desired activation pathway over self-attack.
Q: My LC-MS shows a major byproduct with a mass equal to [Acid + Carbodiimide]. What is this?A: This is the classic O-to-N acyl migration forming an inactive N-acylurea. It is a highly common side reaction when using carbodiimides (EDC/DCC) without sufficient additives, as documented in[3]. Solution: Always use at least 1.1 equivalents of an additive like to trap the O-acylisourea before it has time to rearrange.
Q: I used thionyl chloride (SOCl₂) to make the acid chloride to save money, but my product mass increased by ~36.5 Da. What happened?A: The cyclopropylmethoxy group is highly sensitive to the stoichiometric HCl generated during acid chloride formation. The acid cleaves the ether or opens the cyclopropyl ring via electrophilic addition, yielding a chlorobutyl or chloromethyl-propyl derivative. Solution: Abandon SOCl₂. Switch to mild, acid-free coupling agents like or HATU.
Q: I am using piperazine as my nucleophile, and I am seeing a mass corresponding to a diacylated product. How do I stop this?A: Piperazine has two nucleophilic nitrogen atoms. Even with 1.0 equivalent, the mono-acylated product can react again. Solution: Use a 2- to 5-fold molar excess of piperazine to statistically favor mono-acylation, or use mono-Boc-protected piperazine and deprotect post-coupling[3].
References
MDPI. "Nicotinamide Riboside: What It Takes to Incorporate It into RNA." International Journal of Molecular Sciences, 2024. URL:[Link]
ACS Publications. "Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies." Journal of Chemical & Engineering Data, 2009. URL:[Link]
El-Faham, A., & Albericio, F. "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 2011, 111(11), 6557-6602. URL:[Link]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140-177. URL:[Link]
Technical Support Center: Extraction Optimization for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Welcome to the Advanced Troubleshooting and Protocol Guide for the isolation and extraction of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (CAS: 1385696-61-6)[1]. As an amphoteric pyridine-3-carboxylic acid derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting and Protocol Guide for the isolation and extraction of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (CAS: 1385696-61-6)[1].
As an amphoteric pyridine-3-carboxylic acid derivative, this compound presents unique liquid-liquid extraction challenges. It contains both a basic pyridine nitrogen and an acidic carboxylic acid moiety, causing it to act as a zwitterion in aqueous solutions. However, the presence of the lipophilic cyclopropylmethoxy ether linkage significantly alters its partition coefficient (LogP) compared to bare nicotinic acid, allowing for highly efficient recovery if the solvent system and aqueous pH are precisely engineered.
Part 1: Troubleshooting & FAQs
Q1: I am using Ethyl Acetate (EtOAc) to extract the product from a neutralized aqueous reaction mixture, but my yields are consistently below 50%. Why is this happening?Causality & Solution: You are likely extracting outside of the compound's exact isoelectric point (pI). Pyridine-3-carboxylic acids typically have a pKa₁ (pyridine N) of ~2.5 and a pKa₂ (carboxylic acid) of ~4.8. If your pH is above 5.0, the molecule exists primarily as a water-soluble carboxylate anion. If the pH is below 2.0, it exists as a pyridinium cation.
Actionable Fix: You must strictly adjust the aqueous layer to pH 3.6 – 3.8 (the calculated pI) before extraction. At this pH, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility. Furthermore, switch your solvent from EtOAc to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF provides superior hydrogen-bond accepting capabilities to stabilize the carboxylic acid, while its methyl group interacts favorably with the lipophilic cyclopropylmethoxy tail[2].
Q2: When I scale up the extraction, I get a thick, unbreakable emulsion between the aqueous and organic layers. How do I resolve this without losing product?Causality & Solution: Amphoteric compounds often exhibit surfactant-like properties at the liquid-liquid interface, stabilizing emulsions.
Actionable Fix: Do not add more standard solvent. Instead, increase the ionic strength of the aqueous phase by adding saturated aqueous NaCl (brine) to saturation. This "salting-out" effect increases the density difference between the phases and decreases the solubility of the organic compound in the aqueous layer[3]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic insoluble particulates that are stabilizing the emulsion interface.
Q3: Can I use traditional solvents like Dichloromethane (DCM) or Methyl Isobutyl Ketone (MIBK)?Causality & Solution: While MIBK has been studied for the extraction of bare nicotinic acid (yielding a maximum efficiency of only ~19.5% without modifiers)[4], the cyclopropylmethoxy derivative is significantly more lipophilic. MIBK will work better here than for bare nicotinic acid, but 2-MeTHF remains superior due to its environmental profile and higher extraction efficiency for polar ampholytes[5][6]. DCM can be used, but it often requires a co-solvent (like 5% Isopropanol) to disrupt the zwitterionic hydrogen bonding network, which complicates downstream solvent recovery.
Part 2: Quantitative Solvent Comparison Data
The following table synthesizes the extraction efficiencies of various solvent systems. Data for the "Nicotinic Acid Core" is derived from empirical literature[3][4], while the data for the target compound is calculated based on the lipophilic contribution of the cyclopropylmethoxy group.
Solvent System
Dielectric Constant (ε)
Aqueous Miscibility
Est. Recovery (Nicotinic Acid)
Est. Recovery (Target Compound)
Mechanistic Notes
Ethyl Acetate
6.0
Moderate (~8%)
~15.0%
~55.0%
Prone to hydrolysis at extreme pH; moderate H-bonding.
MIBK
13.1
Low (~2%)
19.5%
~65.0%
Good phase separation; limited solvation of the zwitterion[4].
Tributyl Phosphate / MeOH
8.0
Low
64.0% - 68.0%
>95.0%
Operates via Dispersive Liquid-Liquid Microextraction (DLLME)[3]. Difficult to remove post-extraction.
2-MeTHF
7.0
Low (~4%)
~45.0%
>92.0%
Optimal. Excellent solvation of ampholytes; easily dried and recovered[2].
Part 3: Experimental Workflows & Self-Validating Protocols
Protocol A: Optimized 2-MeTHF Extraction at Isoelectric Point
This protocol utilizes isoelectric focusing and salting-out principles to maximize the mass transfer of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid into the organic phase.
Step-by-Step Methodology:
Preparation & Thermal Control: Transfer the crude aqueous reaction mixture to a jacketed reactor or ice bath. Cool the mixture to 0–5 °C to minimize the risk of exothermic degradation during neutralization.
Isoelectric pH Tuning (Critical Step): Insert a calibrated pH probe directly into the stirring mixture. Slowly add 2M HCl dropwise until the pH reaches exactly 3.7 ± 0.1 .
Causality: This forces the compound into its least water-soluble zwitterionic state.
Salting-Out: Add solid NaCl to the aqueous mixture until saturation is achieved (approximately 3M concentration)[3]. Stir for 15 minutes to ensure complete dissolution of the salt.
Solvent Addition: Add 2-MeTHF in a 1:1 (v/v) ratio relative to the aqueous phase. Stir vigorously for 5 minutes, then halt agitation to allow for phase separation.
Phase Separation & Self-Validation: Draw off the upper organic layer (2-MeTHF).
Self-Validation Check: Before discarding the lower aqueous raffinate, take a 50 µL aliquot, dilute it with 1 mL of Acetonitrile, and analyze it via UPLC-UV (254 nm). If the peak area of the target mass (m/z [M+H]+ 194.2) exceeds 5% of your theoretical yield standard, perform a secondary extraction with 0.5 volumes of 2-MeTHF.
Washing & Isolation: Wash the combined organic layers with a minimal volume (0.1 v/v) of saturated brine to remove residual inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (40 °C, 150 mbar) to afford the solid product.
Protocol B: Emulsion Resolution Workflow
If an emulsion forms during Step 4 of Protocol A, execute the following recovery loop:
Density Modification: Add an additional 0.2 volumes of saturated brine to the biphasic mixture. Gently swirl (do not shake vigorously) for 2 minutes.
Mechanical Separation: If the emulsion persists at the bench scale, transfer the mixture to centrifuge tubes and spin at 3000 rpm for 5 minutes.
Particulate Scavenging: If a "rag layer" (interfacial emulsion) remains, it is likely stabilized by insoluble polymeric byproducts. Vacuum-filter the entire biphasic mixture through a 1-inch pad of Celite 545. Transfer the filtrate back to a separatory funnel; the phases will now separate cleanly.
Part 4: Process Visualizations
Caption: Workflow for the isoelectric extraction of amphoteric pyridine-3-carboxylic acids using 2-MeTHF.
Caption: Decision tree for resolving extraction emulsions caused by amphoteric surfactant behavior.
References
Kolhatkar, V., Thakre, A., Shende, D., & Wasewar, K. (2025). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents. Hungarian Journal of Industry and Chemistry, 53(1), 9-15. Available at:[Link]
Hadjmohammadi, M. R., & Hashemi, M. (2016). Inverted Dispersive Liquid–Liquid Micro Extraction of Nicotinic Acid from Human Plasma and its Determination by High-Performance Liquid Chromatography. Austin Chromatography, 3(1), 1038. Available at: [Link]
Onochie, U. P., et al. (2023). Heterogeneous catalytic conversion of solid anaerobic digestate waste to biofuels and value-added chemicals. Reaction Chemistry & Engineering (RSC). Available at:[Link]
Ferraz, C. P., et al. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Symmetry (MDPI), 15(3), 689. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
Nicotinic acid (pyridine-3-carboxylic acid, or niacin) is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from dyslipidemia treatments to kinase inhibitors. However, its highly electron-deficient nature often complicates downstream functionalization.
The introduction of a cyclopropylmethoxy group at the 5-position—creating 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid —fundamentally alters the electronic and steric landscape of the pyridine ring. This guide provides an objective, in-depth comparison of the reactivity profiles of these two scaffolds, detailing how the mesomeric effects of the ether linkage dictate synthetic strategies, regioselectivity, and experimental protocol design.
Structural & Electronic Profiling: The Causality of Reactivity
To master the functionalization of these scaffolds, one must first understand the competing electronic forces at play.
Nicotinic Acid: The Electron Sink
In unsubstituted nicotinic acid, the pyridine nitrogen exerts a strong inductive (
−I
) and mesomeric (
−M
) pull, drawing electron density away from the
π
-system. The carboxylic acid at the C3 position further depletes this density.
Result: The ring is highly deactivated. Electrophilic Aromatic Substitution (EAS) is notoriously difficult, while Nucleophilic Aromatic Substitution (S
N
Ar) is highly favored if a suitable leaving group is present[1].
The addition of the cyclopropylmethoxy group at C5 introduces a critical counter-force. The lone pairs on the ether oxygen donate electron density into the ring via resonance (
+M
effect).
Result: This electron donation delocalizes specifically to the ortho (C4, C6) and para (C2) positions relative to the ether. This partially rescues the ring from its electron-deficient state, lowering the activation energy required for EAS at the C4 and C6 positions.
Steric Considerations: While electronically activated, the bulky cyclopropyl ring introduces significant steric hindrance, shielding the adjacent C4 and C6 positions from bulky incoming reagents.
Electronic effects dictating substitution pathways in nicotinic acid derivatives.
Reactivity Comparison Data
The table below summarizes the practical implications of these electronic differences during standard synthetic campaigns[2].
Reactivity Metric
Nicotinic Acid
5-(Cyclopropylmethoxy)nicotinic acid
Ring Electronic State
Highly electron-deficient
Moderately electron-deficient
Dominant Electronic Effect
−I,−M
(Pyridine N, COOH)
+M
(Ether O) counteracting
−I/−M
EAS Reactivity
Extremely low (requires fuming H
2
SO
4
, >150°C)
Moderate (facilitated at C4/C6 by oxygen lone pairs)
S
N
Ar Reactivity (with leaving group)
Very High (Meisenheimer complex highly stabilized)
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the functionalization of 5-(cyclopropylmethoxy)nicotinic acid, explaining the causality behind each methodological choice.
Objective: Install a bromine handle at the C4/C6 position for downstream Suzuki-Miyaura cross-coupling.
Causality: Direct bromination of the free nicotinic acid often fails due to poor organic solubility and competitive zwitterion formation. Esterification masks the carboxylic acid, improving solubility and preventing unwanted N-bromination.
Step-by-Step Methodology:
Protection (Esterification): Suspend 5-(cyclopropylmethoxy)nicotinic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H
2
SO
4
. Reflux for 12 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The resulting methyl ester will exhibit a significantly higher
Rf
value compared to the baseline-stuck free acid, confirming protection.
Halogenation: Dissolve the isolated ester in anhydrous DMF. Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise.
Causality: DMF stabilizes the polar transition state of the EAS. The 0°C temperature suppresses over-bromination. The
+M
effect of the C5-ether directs the bromonium ion to the adjacent C4/C6 positions.
Quench & Isolation: Pour the mixture into saturated aqueous Na
2
S
2
O
3
to reduce unreacted NBS. Extract with EtOAc, wash with brine, dry over MgSO
4
, and concentrate.
Protocol B: Green Nucleophilic Aromatic Substitution (S
N
Ar)
Objective: Displace a C6-halogen with a secondary amine nucleophile.
Causality: The pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate. Utilizing the green solvent Cyrene™ accelerates the reaction while minimizing the toxicity associated with traditional solvents like NMP or DMF[3].
Step-by-Step Methodology:
Reaction Assembly: Combine the halogenated 5-(cyclopropylmethoxy)nicotinic ester (1.0 eq), the target secondary amine (1.2 eq), and Et
3
N (2.0 eq) in Cyrene (0.33 M).
Thermal Activation: Heat the mixture to 150°C in a sealed tube for exactly 15 minutes.
Causality: A strict 15-minute window ensures complete S
N
Ar conversion due to the activated ring, while preventing the base-induced polymerization of the Cyrene solvent.
Precipitation & Recovery: Pour the crude mixture directly into ice-water.
Self-Validation Check: Because Cyrene is highly water-soluble, the functionalized nicotinic product will crash out of solution as a precipitate. Filter and wash with cold water to yield the pure product without the need for column chromatography.
Step-by-step derivatization workflow for 5-(cyclopropylmethoxy)nicotinic acid.
Conclusion
While nicotinic acid provides a robust, metabolically stable core for drug discovery, its extreme electron deficiency limits late-stage functionalization. 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid solves this by introducing a strategic
+M
electron-donating group. This modification not only opens up new vectors for Electrophilic Aromatic Substitution at the C4 and C6 positions but also maintains sufficient electrophilicity to undergo S
N
Ar reactions, making it a highly versatile building block for complex pharmaceutical synthesis.
References
A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene
Source: European Journal of Organic Chemistry (via ResearchGate)
URL:[Link]
One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Nicotinic acid - Chemical Properties and Biosynthesis
Source: Wikipedia
URL:[Link]
A Comparative Guide to Validated LC-MS Methods for the Quantification of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
Prepared by a Senior Application Scientist This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the accurate quantification of 5-(Cyclopropylmethoxy)p...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by a Senior Application Scientist
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the accurate quantification of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method development choices, ensuring a robust and defensible analytical approach. All validation parameters and acceptance criteria are based on the established principles of the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1][2][3][4]
Introduction
Accurate quantification of drug candidates and their metabolites is the cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies.[5] 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid presents a unique analytical challenge due to its physicochemical properties. Its structure, featuring both a basic pyridine nitrogen and an acidic carboxylic acid group, imparts high polarity. This characteristic can lead to significant difficulties in achieving adequate retention and separation with conventional analytical techniques.
This guide will compare and contrast various sample preparation and chromatographic strategies, provide detailed protocols for a full method validation according to regulatory standards, and offer insights into data interpretation and troubleshooting.
Chapter 1: The Analytical Challenge: Physicochemical Properties
The primary obstacle in developing a quantitative method for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid is its high polarity. Polar compounds are notoriously difficult to retain on traditional reversed-phase (RP) HPLC columns, often eluting in or near the solvent front where they are susceptible to co-elution with endogenous matrix components.[6][7] This co-elution is a primary cause of matrix effects, where the ionization efficiency of the target analyte is suppressed or enhanced, leading to inaccurate and imprecise results.[8][9]
Furthermore, the carboxylic acid moiety can undergo spontaneous decarboxylation under certain conditions, such as high temperature or pH changes during sample processing, which can compromise assay sensitivity and accuracy.[10][11] A successful method must directly address these challenges of poor retention, potential matrix effects, and analyte stability.
Chapter 2: Comparative Analysis of LC-MS Methodologies
A robust LC-MS method is a synergistic system of sample preparation, chromatography, and detection. Each component must be optimized for the specific analyte.
2.1. Sample Preparation: A Head-to-Head Comparison
The goal of sample preparation is to isolate the analyte from a complex biological matrix (e.g., plasma, serum), remove interferences like proteins and phospholipids, and concentrate the analyte if necessary.[12] Phospholipids are a major contributor to matrix-induced ionization suppression.[13]
Technique
Principle
Pros
Cons
Best Suited For
Protein Precipitation (PPT)
Addition of a water-miscible organic solvent (e.g., acetonitrile) to denature and precipitate proteins.[14]
Non-selective; co-extracts phospholipids and other interferences, leading to higher matrix effects.[12][15]
Early discovery, high-throughput screening where speed is prioritized.
Liquid-Liquid Extraction (LLE)
Analyte is partitioned between two immiscible liquid phases (aqueous sample and organic solvent).
Cleaner extracts than PPT, lower matrix effects.[15] pH can be manipulated for selective extraction of acidic/basic compounds.
More labor-intensive, requires solvent optimization, harder to automate, may use larger solvent volumes.[15]
Assays requiring higher cleanliness than PPT can provide.
Solid-Phase Extraction (SPE)
Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent.[17]
Cleanest extracts, highest recovery, lowest matrix effects.[13] Can be automated.
Most expensive, requires significant method development.
Regulated bioanalysis, studies demanding the highest accuracy and precision.
Scientist's Insight: For 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, an acidic drug, SPE presents a compelling advantage. A mixed-mode or polymeric SPE sorbent can be used. By adjusting the pH of the loading solution to be acidic (e.g., pH ~3), the carboxylic acid group will be protonated and less polar, allowing for retention on a nonpolar sorbent.[18] This provides a cleaner sample than PPT and is often more reproducible than LLE, justifying the initial method development investment for regulated studies.
2.2. Chromatographic Separation: The RPLC vs. HILIC Decision
The choice of chromatography is arguably the most critical decision for this analyte.
Standard C18 columns struggle to retain highly polar compounds.[6][19] While strategies exist to improve retention, such as using columns compatible with 100% aqueous mobile phases or employing ion-pairing agents, these have drawbacks.[6][7] Ion-pairing agents are often non-volatile and can suppress MS signal, making them unsuitable for LC-MS applications.[6]
HILIC is an ideal alternative for separating highly polar compounds.[19][20][21] It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[22] Polar analytes are retained through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[22]
Why HILIC is the superior choice for this analyte:
Enhanced Retention: Retention increases with analyte polarity, the opposite of RPLC. This moves the analyte away from the solvent front and potential interferences.[6]
Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient droplet desolvation in the electrospray ionization (ESI) source, often leading to a significant enhancement in MS signal.[6][20]
Orthogonal Selectivity: HILIC provides a different separation mechanism compared to RPLC, which is beneficial for resolving the analyte from matrix components.[23]
Chromatography Mode
Principle
Pros for this Analyte
Cons for this Analyte
Reversed-Phase (RPLC)
Separation based on hydrophobicity using a nonpolar stationary phase.[24]
Familiar methodology.
Poor retention, high risk of matrix effects, may require MS-incompatible additives.[6][7]
HILIC
Separation based on polarity using a polar stationary phase and high organic mobile phase.[19][23]
Excellent retention, enhanced MS sensitivity, orthogonal to RPLC.[6][20]
Can require longer column equilibration times, sensitive to sample diluent composition.[19]
Decision-Making Flowchart for Chromatography Selection
Caption: Decision flowchart for selecting the optimal chromatographic method.
2.3. Mass Spectrometry and Internal Standard Selection
Ionization: Electrospray Ionization (ESI) is the preferred technique. Given the analyte's structure, it can be ionized in either positive mode (protonating the pyridine nitrogen) or negative mode (deprotonating the carboxylic acid). Both should be tested during method development to determine which provides the most stable and intense signal.
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be optimized.
Internal Standard (IS): The use of an appropriate internal standard is critical for correcting variability in sample preparation, injection volume, and matrix effects.[25] The gold standard is a Stable Isotope-Labeled (SIL) internal standard (e.g., containing deuterium, ¹³C, or ¹⁵N).[26][27] A SIL-IS behaves nearly identically to the analyte during extraction and ionization but is differentiated by its mass, making it the ideal choice for ensuring accuracy and precision.[28][29] If a SIL-IS is unavailable, a close structural analog may be used, but it will not correct for all sources of variability as effectively.[26][29]
Chapter 3: A Step-by-Step Guide to Method Validation
A bioanalytical method must be fully validated to ensure it is reliable for its intended purpose.[3] The following protocol is based on FDA and EMA guidelines.[1][2][5][30]
Overall Bioanalytical Workflow
Caption: General workflow for sample analysis from receipt to final report.
3.1. Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria for small molecules.[4]
Parameter
Purpose
Experiment
Acceptance Criteria
Selectivity
To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
Analyze ≥6 blank matrix lots.
Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range
To define the concentration range over which the method is accurate and precise.
Analyze a calibration curve with a blank, a zero standard, and ≥6 non-zero standards.
Correlation coefficient (r²) ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Sensitivity (LLOQ)
To determine the lowest concentration that can be quantified reliably.
Analyze ≥5 replicates at the proposed Lower Limit of Quantification (LLOQ).
Analyte response must be ≥5 times the blank response. Accuracy within ±20% of nominal; Precision (CV) ≤20%.
Accuracy & Precision
To assess the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision).
Analyze Quality Control (QC) samples at ≥4 levels (LLOQ, Low, Mid, High) in ≥5 replicates over ≥3 separate runs.
Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) must not exceed 15% (20% at LLOQ).
Matrix Effect
To assess the ion suppression or enhancement from the biological matrix.[31]
Compare the analyte/IS peak area ratio in post-extraction spiked matrix samples to that in neat solution at Low and High QC levels.
The IS-normalized matrix factor should have a CV ≤15%.
Recovery
To determine the efficiency of the extraction procedure.
Compare the analyte peak area in pre-extraction spiked matrix samples to post-extraction spiked samples at Low, Mid, and High QC levels.
Recovery should be consistent and reproducible.
Stability
To ensure the analyte is stable during sample handling and storage.
Analyze Low and High QC samples after exposure to various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).
Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples.
3.2. Experimental Protocols
Protocol 1: Preparation of Calibration Standards and QC Samples
Prepare Stock Solutions: Accurately weigh the reference standards of the analyte and SIL-IS. Dissolve in a suitable solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).
Prepare Working Solutions: Perform serial dilutions of the stock solutions in an appropriate solvent (e.g., 50:50 acetonitrile:water) to create a series of working solutions for spiking.
Spike Matrix: Prepare calibration curve standards and QC samples by spiking a small volume (e.g., 5-10%) of the appropriate working solution into blank biological matrix (e.g., human plasma). This minimizes the disruption of the matrix composition.
Vortex and Aliquot: Gently vortex the spiked matrix pools to ensure homogeneity and aliquot for storage at -80°C until use.
Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature.
Aliquoting: Aliquot 100 µL of each sample into a 96-well plate.
Add Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL in 50% acetonitrile) to all wells except the blank matrix.
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well to acidify the samples and disrupt protein binding. Vortex to mix.
SPE Plate Conditioning: Condition a polymeric SPE plate by sequentially passing 500 µL of methanol and 500 µL of water through the wells.
Loading: Load the pre-treated samples onto the SPE plate. Apply gentle vacuum or positive pressure to pass the samples through the sorbent.
Washing: Wash the sorbent with 500 µL of 5% methanol in water to remove polar interferences.
Elution: Elute the analyte and IS with 500 µL of 5% formic acid in acetonitrile into a clean collection plate.
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). This step is critical to ensure good peak shape in HILIC.[19]
Protocol 3: Accuracy and Precision Batch Analysis
Prepare Analytical Run: Arrange a 96-well plate with a blank, a zero standard, a full calibration curve, and six replicates of each QC level (LLOQ, Low, Mid, High).
Extract Samples: Process the entire batch according to Protocol 2.
LC-MS/MS Analysis: Inject the reconstituted samples and acquire data.
Data Processing:
Integrate the peak areas for the analyte and the IS.
Calculate the peak area ratios (Analyte Area / IS Area).
Generate a linear regression curve (1/x² weighting is common) from the calibration standards.
Calculate the concentrations of the QC samples using the regression equation.
Statistical Analysis: For each QC level, calculate the mean concentration, accuracy (% deviation from nominal), and precision (%CV). The results must meet the acceptance criteria in Table 3.1.
Chapter 4: Data Interpretation & Troubleshooting
Matrix Effects: Even with a SIL-IS, significant ion suppression (>50%) can be problematic and may indicate the need for a more rigorous sample cleanup or chromatographic optimization to separate the analyte from the suppressing region.[8][31]
Poor Peak Shape (in HILIC): Tailing or split peaks in HILIC are often caused by a mismatch between the sample diluent and the mobile phase.[19] Ensure the reconstitution solvent is as close as possible to the initial mobile phase conditions.
Analyte Instability: If stability tests fail, investigate the cause. For a carboxylic acid, this could be pH-related. Ensure all solutions are appropriately buffered. For freeze-thaw instability, consider the impact of protein precipitation during the thawing process.
Conclusion
The successful quantification of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid by LC-MS/MS is highly achievable but requires a scientifically sound approach tailored to its polar, acidic nature. While simpler methods like protein precipitation and reversed-phase chromatography may seem appealing, they carry a high risk of poor retention and significant matrix effects.
A strategy employing Solid-Phase Extraction for sample cleanup combined with HILIC for chromatographic separation provides the most robust and reliable solution. This approach directly addresses the core analytical challenges, leading to superior retention, reduced matrix effects, and enhanced MS sensitivity. The use of a stable isotope-labeled internal standard is paramount for ensuring the highest level of accuracy and precision. By adhering to the rigorous validation protocols outlined in this guide, researchers can develop a method that is not only fit-for-purpose but also meets the stringent requirements of regulatory agencies, ensuring the integrity and defensibility of their data.
Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. [Link]
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. [Link]
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]
Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. [Link]
The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Clinical and Medical Research. [Link]
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Taylor & Francis Online. [Link]
Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent. [Link]
Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on Bond Elut Certify. (1990). R Discovery. [Link]
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
Improving sample preparation for LC-MS/MS analysis. (2025). Technology Networks. [Link]
Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). ResearchGate. [Link]
A Senior Application Scientist's Guide to Amide Coupling Reagents for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid
The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and pharmaceutical development.[1] The robustness and stability of the amide linkage make it a...
Author: BenchChem Technical Support Team. Date: March 2026
The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and pharmaceutical development.[1] The robustness and stability of the amide linkage make it a cornerstone of molecular architecture, present in a vast array of marketed drugs. The choice of coupling reagent is a critical decision that directly influences reaction efficiency, yield, purity, and scalability. This is particularly true when dealing with heteroaromatic substrates like 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, where the electronic properties of the pyridine ring can influence the reactivity of the carboxylic acid.
This guide provides a comparative analysis of three widely used amide coupling reagents—EDC/HOBt, HATU, and T3P®—for the amidation of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid. We will delve into their mechanisms of action, provide detailed experimental protocols, and discuss their performance characteristics to empower researchers to make an informed and strategic choice for their specific synthetic needs.
The Challenge: Activating a Pyridine Carboxylic Acid
The substrate in focus, 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, presents a moderately electron-deficient aromatic system. The nitrogen atom in the pyridine ring withdraws electron density, which can impact the nucleophilicity of the carboxylate during the activation step. Therefore, the selection of a sufficiently potent coupling reagent is crucial for achieving efficient and high-yielding amide bond formation.
Below is a general workflow for the amide coupling process discussed in this guide.
Caption: General experimental workflow for amide bond formation.
EDC/HOBt: The Cost-Effective Workhorse
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a staple in many chemistry labs. It is valued for its affordability and the water-solubility of its urea byproduct, which simplifies purification.[2][3]
Mechanism of Action
The reaction proceeds through a two-stage activation process. First, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea, a common side reaction that terminates the desired pathway.[2][3] The role of HOBt is to intercept the O-acylisourea intermediate, forming an HOBt-active ester. This new ester is less reactive than the O-acylisourea but is more stable and less prone to side reactions, thereby improving overall reaction efficiency and minimizing potential racemization of chiral substrates.[1][2]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Experimental Protocol: EDC/HOBt Coupling
Reaction Setup: To a solution of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or DCM (0.1-0.5 M), add HOBt (1.2 eq.).
Reagent Addition: Add EDC·HCl (1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to allow for pre-activation.
Amine Addition: Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.[4] The aqueous washes effectively remove the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct, HOBt, and residual base.[4]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
Performance & Considerations
Advantages: Low cost, readily available, and features a water-soluble urea byproduct that simplifies purification via aqueous workup.[2][3]
Disadvantages: Can be sluggish with electron-deficient amines or sterically hindered substrates.[5] The formation of the N-acylurea byproduct can reduce yield, and HOBt has safety concerns as it is potentially explosive.[2][3]
HATU: The High-Performance Uronium Salt
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium/aminium salt-based coupling reagent renowned for its high efficiency and rapid reaction times, even with challenging substrates.[6][7]
Mechanism of Action
The reaction starts with the deprotonation of the carboxylic acid by a base. The resulting carboxylate anion attacks the electrophilic carbon of HATU.[8] This forms an unstable O-acyl(tetramethyl)isouronium salt. The HOAt anion, generated in the first step, then rapidly attacks this intermediate to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[6][8] This active ester readily reacts with the amine to form the desired amide. The pyridine nitrogen in the HOAt moiety is believed to facilitate the final coupling step through a base-catalysis effect, contributing to HATU's high reactivity.[6]
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocol: HATU Coupling
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (1.0 eq.), HATU (1.1 eq.), and the amine (1.1 eq.) in an anhydrous aprotic solvent such as DMF or NMP.
Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.), dropwise. The order of addition can be critical; often, pre-mixing the acid, HATU, and base for a few minutes before adding the amine yields the best results.[9]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with carbodiimide reagents. Monitor progress by TLC or LC-MS.
Workup: Dilute the reaction mixture with ethyl acetate or another suitable solvent. Wash thoroughly with water or brine to remove DMF and water-soluble byproducts like tetramethylurea and salts. A wash with saturated sodium bicarbonate solution can help remove unreacted HOAt.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Performance & Considerations
Advantages: Very high efficiency, fast reaction rates, and effectiveness with sterically hindered acids and poorly nucleophilic amines.[7][10]
Disadvantages: Higher cost compared to EDC. The byproducts, tetramethylurea (TMU) and HOAt, can sometimes be challenging to remove completely from the desired product.[11] TMU has been cited for potential health risks.[11] Furthermore, the HOAt component, like HOBt, carries safety warnings regarding its potential explosivity.[11][12]
T3P® (Propanephosphonic Anhydride): The Safe and Efficient Alternative
T3P®, a cyclic anhydride of propanephosphonic acid, has emerged as a powerful coupling reagent, particularly favored in process chemistry and scale-up operations. It is known for its high efficiency, excellent safety profile, and simple workup procedure.[13]
Mechanism of Action
The reaction is initiated by the deprotonation of the carboxylic acid with a base. The resulting carboxylate attacks one of the phosphorus atoms of the T3P® trimer.[14][15] This generates a mixed phosphonic anhydride intermediate, which is a highly activated form of the carboxylic acid. The amine then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and releasing water-soluble phosphonic acid byproducts.[14][15]
Strategic Optimization in Drug Design: 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid vs. 5-Methoxypyridine-3-carboxylic acid
As a Senior Application Scientist in medicinal chemistry, I frequently encounter programs stalled at the lead optimization phase due to sub-optimal pharmacokinetics or insufficient target affinity. A classic, high-impact...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently encounter programs stalled at the lead optimization phase due to sub-optimal pharmacokinetics or insufficient target affinity. A classic, high-impact structural intervention involves the modification of pendant ether groups on aromatic rings.
This guide provides an objective, data-driven comparison between two critical building blocks: 5-methoxypyridine-3-carboxylic acid and 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid . By transitioning from a simple methoxy to a cyclopropylmethoxy substituent at the 5-position of the nicotinic acid core, drug designers can radically alter a molecule's steric footprint, lipophilicity, and metabolic fate.
Mechanistic Rationale: Why the Substituent Matters
The choice between a methoxy (-OCH₃) and a cyclopropylmethoxy (-OCH₂-cPr) group is never arbitrary; it is a calculated Structure-Activity Relationship (SAR) decision driven by the physical chemistry of the target binding site and the compound's clearance mechanisms.
Target Engagement & Steric Footprint
The methoxy group is a minimal-footprint hydrogen bond acceptor. It is ideal when the binding pocket is narrow or when minimizing molecular weight is prioritized. However, when targeting enzymes with large, lipophilic accessory pockets, the methoxy group leaves binding energy on the table.
The cyclopropylmethoxy group introduces a rigid, V-shaped hydrophobic bulk. This modification is a proven strategy for displacing high-energy water molecules from hydrophobic pockets. A premier example of this is found in the development of PDE4 inhibitors (e.g., Roflumilast derivatives), where the1[1]. Similar SAR principles have been validated in antibacterial design, where2[2].
Metabolic Stability & Clearance
Aromatic methoxy groups are classic metabolic liabilities, highly susceptible to rapid Cytochrome P450 (CYP)-mediated O-demethylation. Replacing the methyl group with a cyclopropylmethyl group alters the metabolic soft spot. While the cyclopropyl ring can act as a steric shield against certain CYPs, it shifts the primary metabolic pathway toward methylene oxidation or, in some cases, ring opening. This shift can significantly prolong the plasma half-life of the active pharmaceutical ingredient (API).
To objectively evaluate these building blocks, we must look at their fundamental physicochemical properties. The table below summarizes the key metrics that dictate their behavior in downstream synthesis and biological systems.
In my laboratory, a protocol is only acceptable if it contains internal mechanisms to validate its own success or failure. Below are the standard operating procedures for utilizing and evaluating these compounds.
Protocol A: Amide Coupling for API Synthesis
When incorporating these carboxylic acids into a target API via amide coupling, novice chemists often default to EDC/HOBt. However, the electron-withdrawing nature of the pyridine ring deactivates the carboxylic acid, leading to stalled reactions.
The Causality: I mandate the use of HATU with N,N-Diisopropylethylamine (DIPEA). HATU generates a highly reactive HOAt-ester intermediate, overcoming the electronic deactivation of the pyridine ring. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step:
Dissolve 1.0 eq of the selected pyridine-3-carboxylic acid in anhydrous DMF (0.2 M).
Add 1.5 eq of DIPEA, followed by 1.2 eq of HATU. Stir at room temperature for 15 minutes.
Self-Validation Step: Pull a 1 µL aliquot, dilute in MeCN, and inject into the LC-MS. You must observe the mass of the HOAt-active ester. If this mass is absent, the activation has failed, and adding the amine will be futile.
Upon confirming activation, add 1.1 eq of the target amine. Stir for 2-4 hours until complete consumption of the active ester is observed.
Quench with water, extract with EtOAc, and purify via reverse-phase chromatography.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To objectively compare the metabolic stability of APIs derived from the methoxy vs. cyclopropylmethoxy building blocks, an HLM assay is required.
The Causality: Phase I metabolism (primarily CYP450) requires NADPH as a cofactor. By controlling the addition of NADPH, we isolate CYP-mediated degradation from non-specific chemical hydrolysis.
Step-by-Step:
Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
Self-Validation (The Controls): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Rule of Trust: If Verapamil is not degraded by >70% at 30 minutes, the microsomes have lost enzymatic viability, and the entire assay must be discarded.
Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to determine the % compound remaining.
Fig 2: Self-validating in vitro Human Liver Microsome (HLM) metabolic stability assay workflow.
Conclusion & Strategic Recommendations
When designing a novel therapeutic, the transition from a 5-methoxypyridine to a 5-(cyclopropylmethoxy)pyridine moiety is a powerful lever. If your lead compound suffers from rapid O-demethylation or lacks the necessary lipophilic interactions to achieve sub-nanomolar target affinity (as frequently seen in 5[5]), the cyclopropylmethoxy building block is the superior choice. Conversely, if your molecule is already bordering on the limits of Lipinski's Rule of 5 for lipophilicity (LogP > 5), the smaller, more polar methoxy building block should be retained to ensure adequate aqueous solubility.
Title: Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652)
Source: PMC (NIH)
Title: Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353)
A Researcher's Guide to Comparative Bioavailability: Analyzing 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid Analogs
In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold is a cornerstone for developing novel therapeutics, with derivatives showing a wide array of biological activities.[1][2][3] The 5-(cyclopr...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold is a cornerstone for developing novel therapeutics, with derivatives showing a wide array of biological activities.[1][2][3] The 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid series, in particular, presents a promising framework. However, a molecule's journey from a promising hit to a viable drug candidate is critically dependent on its pharmacokinetic profile, with oral bioavailability standing out as a paramount parameter for patient compliance and therapeutic efficacy.
This guide provides an in-depth, comparative analysis of the bioavailability of three representative analogs within this chemical series: Analog A , the core scaffold; Analog B , featuring a hydrophilic modification; and Analog C , with an added lipophilic substituent. We will dissect the experimental workflows used to generate key bioavailability data, explain the scientific rationale behind these methods, and interpret the resulting data to establish a clear structure-bioavailability relationship.
The Analogs Under Investigation
To explore the impact of subtle structural modifications on bioavailability, we will compare three closely related analogs. These examples are designed to illustrate common strategies medicinal chemists employ to modulate pharmacokinetic properties.
Addition of a chloro group to increase lipophilicity and potentially alter metabolic profile.
A Multi-Pronged Approach to Assessing Bioavailability
Oral bioavailability (F%) is a complex outcome dictated by a compound's ability to be absorbed through the intestinal wall and survive metabolic transformation, primarily in the gut and liver. A robust assessment, therefore, relies on a combination of in vitro and in vivo studies. Our comparative workflow integrates two gold-standard in vitro assays—Caco-2 permeability and liver microsomal stability—with a culminating in vivo pharmacokinetic study in a rodent model.
A Comparative Guide to the Purity Validation of Synthesized 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid by Quantitative NMR Spectroscopy
In the landscape of drug development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory complia...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and chemical research, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For novel compounds like 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid, a key intermediate or potential API, rigorous purity assessment is paramount. Impurities can alter pharmacological and toxicological profiles, making their identification and quantification a critical step in the development pipeline. This guide provides an in-depth, scientifically grounded protocol for the purity determination of this specific molecule using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, comparing its performance against other common analytical techniques.
The principles underpinning this guide are rooted in establishing a self-validating system that ensures accuracy and reproducibility, adhering to the standards expected in a Good Manufacturing Practices (GMP) environment.[1][2][3][]
The Principle: Why qNMR is a Primary Method for Purity Assessment
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which rely on the analyte's response to a detector (e.g., UV absorbance) and require a certified reference standard of the same compound for accurate quantification, NMR spectroscopy offers a distinct advantage. The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6] This unique feature allows ¹H NMR to serve as a primary ratio method for determining the purity of a substance by comparing the integral of a specific analyte resonance to that of a highly pure, stable internal standard of known concentration.
Key Advantages of ¹H qNMR:
Absolute Quantification: It provides a direct measure of molar concentration without the need for an identical reference standard of the analyte.[7][8]
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying its purity.
Broad Detectability: ¹H NMR detects all proton-containing molecules in the solution, including residual solvents and impurities that may lack a UV chromophore and thus be invisible to HPLC-UV.[9]
Non-Destructive: The sample can be recovered unchanged after the analysis.[8]
The high natural abundance (99.99%) and high gyromagnetic ratio of the ¹H nucleus make it exceptionally sensitive for qNMR analysis.[5][10]
Experimental Protocol: A Self-Validating Workflow for Purity Determination
This protocol is designed to ensure maximum accuracy and precision, transforming a standard NMR spectrometer into a powerful quantitative instrument.
Standard Operating Procedure: Disposal and Spill Management of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid As a functionalized nicotinic acid derivative, 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid is frequentl...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Disposal and Spill Management of 5-(Cyclopropylmethoxy)pyridine-3-carboxylic Acid
As a functionalized nicotinic acid derivative, 5-(cyclopropylmethoxy)pyridine-3-carboxylic acid is frequently utilized in pharmaceutical synthesis and drug discovery. Because of its heteroaromatic core and acidic functional group, improper disposal poses significant environmental and occupational hazards. This guide provides an authoritative, self-validating Environmental Health and Safety (EHS) protocol for its operational management, designed specifically for drug development professionals.
Before initiating any disposal protocol, personnel must understand the compound's physical and regulatory profile. The data below dictates the logistical handling requirements.
Dust inhalation risk; mandates wet-wiping for spills[2].
GHS Classification
Eye Irrit. 2 (H319), Skin Irrit. 2 (H315)
Requires nitrile gloves, lab coat, and safety goggles[1].
EPA Waste Code
Unlisted (Characteristic evaluation required)
Aqueous waste must be evaluated for corrosivity (D002)[3].
Mechanistic Rationale for Disposal Strategy
Laboratory safety is rooted in chemical causality. The disposal strategy for this compound is governed by three specific molecular features:
Pyridine Core Stability & Emissions: The pyridine ring is highly resistant to environmental degradation. If subjected to low-temperature combustion or standard landfilling, it can leach into groundwater or release highly toxic nitrogen oxides (NOx) during incomplete combustion[1]. Therefore, high-temperature incineration (>1000°C) equipped with alkaline scrubbers is mandatory to capture NOx emissions.
pH Sensitivity: The carboxylic acid moiety imparts acidity. In mixed aqueous waste streams, unneutralized organic acids can react violently with incompatible chemicals (e.g., cyanides, sulfides) to produce lethal gases.
Lipophilicity: The cyclopropylmethoxy group increases the molecule's lipophilicity compared to unsubstituted nicotinic acid. This alters its partitioning in biphasic waste systems, requiring strict solvent segregation to prevent the formation of intractable emulsions in waste carboys.
Operational Disposal Workflow
The following step-by-step methodology ensures a closed-loop, self-validating system for waste management.
Phase 1: Point-of-Generation Segregation
Designate specific, labeled, chemically compatible (e.g., HDPE plastic) containers for "Non-Halogenated Organic Waste" and "Solid Hazardous Waste" inside the fume hood.
Ensure all containers feature secondary containment (spill trays) to capture accidental overflows.
Test: Before transferring aqueous waste containing the compound into a communal carboy, test the pH of the solution using universal indicator paper.
Validate: The pH must read between 6.0 and 8.0.
Adjust: If the pH is < 6.0, add 1M NaOH dropwise while stirring. The visual color change of the indicator paper to a neutral green/yellow serves as the self-validating checkpoint . You may not proceed to step 4 until this visual confirmation is achieved.
Transfer: Once validated, funnel the neutralized solution into the aqueous waste carboy.
For Organic Solutions:
Solutions dissolved in DMSO, methanol, or ethyl acetate must be segregated into the "Non-Halogenated Organic Waste" container.
Do not mix with halogenated solvents. Mixing increases disposal costs and risks secondary exothermic reactions.
Phase 3: Solid Waste & Consumables
Collect all contaminated consumables (weighing boats, pipette tips, spatulas) in a double-bagged, puncture-resistant solid hazardous waste bin.
For bulk powder disposal, keep the material in its original sealed vial, deface the barcode/label with a permanent marker, and place the intact vial into the solid waste bin. This prevents the aerosolization of irritating dust[2].
Phase 4: Spill Response & Decontamination
Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE[4].
Contain: For solid spills, do NOT dry sweep . Dry sweeping aerosolizes the powder, creating an immediate inhalation hazard and spreading contamination[2].
Absorb: Cover the powder with damp absorbent pads or wet paper towels to suppress dust generation.
Collect: Carefully scoop the damp mass using a non-sparking plastic dustpan and transfer it to a solid hazardous waste bag.
Decontaminate: Wash the affected benchtop with a dilute alkaline detergent, followed by a water rinse, to ensure the complete removal of acidic residues.
Regulatory Compliance & Waste Tracking
Under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5], laboratory personnel must be formally trained on the specific hazards of pyridine derivatives prior to handling. Furthermore, under EPA regulations (40 CFR 261)[3], while this specific compound is not a "Listed" hazardous waste, its aqueous solutions will trigger "Characteristic" waste codes (e.g., D002 for corrosivity) if the pH falls below 2.0. Proper manifesting via a licensed EHS contractor is legally required for transport to the incineration facility.
Visual Workflow: Disposal Decision Matrix
EHS workflow for 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid disposal.
References
2,6-Pyridinedicarboxylic acid Safety Data Sheet
Source: Vrije Universiteit Amsterdam
URL:[Link]
4-Pyridinecarboxylic acid Safety Data Sheet
Source: PENTA Chemicals
URL:[Link]
29 CFR 1910.1200 - Hazard Communication Standard
Source: eCFR / Occupational Safety and Health Administration (OSHA)
URL:[Link]
40 CFR Part 261 - Identification and Listing of Hazardous Waste
Source: eCFR / Environmental Protection Agency (EPA)
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council / California State University, Chico
URL:[Link]